YYA-021
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of YYA-021: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of YYA-021 (also known as ARTS-021 and AVZO-021), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this next-generation oncology agent. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1.
Core Mechanism of Action: Selective CDK2 Inhibition
This compound exerts its anti-cancer effects by selectively targeting CDK2, a key regulator of cell cycle progression. The primary mechanism involves the following key events:
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Potent and Selective Inhibition of CDK2: this compound demonstrates nanomolar potency against CDK2, while exhibiting high selectivity against other cyclin-dependent kinases, including CDK1, CDK4, and CDK6. This selectivity is crucial for minimizing off-target effects and associated toxicities.[1]
-
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: A critical downstream effect of CDK2 inhibition by this compound is the prevention of the phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.
-
G1/S Cell Cycle Arrest: By blocking Rb phosphorylation, this compound effectively halts the cell cycle at the G1/S checkpoint.[1][2] This prevents cancer cells from replicating their DNA and proliferating.
-
Induction of Senescence: In addition to cell cycle arrest, this compound has been shown to induce senescence in cancer cells, a state of irreversible growth arrest.[2]
This targeted mechanism of action makes this compound particularly effective in tumors that are dependent on the Cyclin E-CDK2 axis for their growth and survival, such as those with CCNE1 amplification.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzymatic Activity of this compound Against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E1 | 1.4 |
| CDK1/Cyclin B1 | 942 |
| CDK4/Cyclin D1 | 477 |
| CDK6/Cyclin D3 | 1,237 |
| CDK7/Cyclin H/MAT1 | 2,834 |
| CDK9/Cyclin T1 | 7,440 |
Data from Liang J et al., AACR Annual Meeting 2022.[2]
Table 2: Cellular Activity of this compound
| Cellular Target/Assay | IC50 (nM) |
| CDK2 Cellular Activity | 48 |
| CDK1 Cellular Activity | 1700 |
| CDK4/6 Cellular Activity | >6000 |
| CDK9 Cellular Activity | >8000 |
Data from Liang J et al., AACR Annual Meeting 2022.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the CDK2/Cyclin E1 complex, preventing Rb phosphorylation and subsequent cell cycle progression.
Experimental Workflow for Assessing this compound's Effect on Cell Proliferation
Caption: Workflow for determining the anti-proliferative effect of this compound using a Cyquant assay.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment using EdU incorporation and flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical data presentations.
Cell Proliferation Assay (Cyquant Assay)
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Cell Seeding: Cancer cell lines, particularly those with CCNE1 amplification (e.g., OVCAR3), are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 7 days under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis and Staining: The culture medium is removed, and the cells are lysed using a buffer containing the Cyquant GR dye. The dye exhibits strong fluorescence enhancement upon binding to cellular nucleic acids.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for the Cyquant GR dye.
-
Data Analysis: The fluorescence intensity, which is proportional to the cell number, is used to calculate the percentage of cell growth inhibition for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Cycle Analysis (EdU Incorporation and Flow Cytometry)
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Cell Treatment: Cancer cells are treated with this compound or a vehicle control for 48 hours.
-
EdU Labeling: Two hours prior to harvesting, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, is added to the culture medium to be incorporated into newly synthesized DNA.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: The fixed cells are permeabilized to allow for the entry of the detection reagents.
-
Click-iT Reaction: A copper-catalyzed "click" reaction is performed to covalently attach a fluorescent azide to the ethynyl (B1212043) group of the incorporated EdU.
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DNA Staining: The total DNA content is stained with a fluorescent dye such as FxCycle.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The EdU signal identifies cells in the S phase, while the total DNA stain distinguishes cells in the G1 and G2/M phases.
-
Data Analysis: The percentages of cells in each phase of the cell cycle are quantified using flow cytometry analysis software.
Western Blotting for Rb Phosphorylation
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Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified period. The cells are then lysed to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb S807/811) and total Rb. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. The protein bands are then visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to phosphorylated Rb and total Rb are quantified, and the ratio of p-Rb to total Rb is calculated to determine the effect of this compound on Rb phosphorylation.
Conclusion
This compound is a promising, highly selective CDK2 inhibitor with a well-defined mechanism of action in cancer cells. Its ability to potently inhibit CDK2, block Rb phosphorylation, and induce G1/S cell cycle arrest provides a strong rationale for its clinical development, particularly for the treatment of cancers with CCNE1 amplification. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further investigation by the research and drug development community.
References
The Function of YYA-021: An In-depth Technical Guide to a Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YYA-021, also known as ARTS-021 and AVZO-021, is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evidence supporting the therapeutic potential of this compound. The document details the role of CDK2 in cancer, the mechanism by which this compound exerts its effects, and its activity in relevant cancer models. Included are summaries of key quantitative data, detailed representative experimental protocols for the assays used to characterize this inhibitor, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction: The Role of CDK2 in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. The activity of CDKs is dependent on their association with regulatory subunit proteins called cyclins. The dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cellular proliferation.
CDK2, in complex with Cyclin E, is a key regulator of the G1 to S phase transition of the cell cycle. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.
Amplification of the CCNE1 gene, which encodes Cyclin E1, is a frequent event in several cancers with high unmet medical need, including high-grade serous ovarian cancer, stomach cancer, and esophageal cancer.[1][2] Cancer cell lines with high levels of Cyclin E1 expression have shown a profound sensitivity to the depletion of CDK2, suggesting that selective CDK2 inhibitors could be an effective therapeutic strategy for patients with CCNE1-amplified tumors.[1][2]
Furthermore, hyperactivation of CDK2, often through the elevation of Cyclin E, has been identified as a key mechanism of resistance to CDK4/6 inhibitors, which are a standard of care in HR+/HER2- breast cancer. Therefore, a selective CDK2 inhibitor like this compound holds promise as both a monotherapy for CCNE1-amplified cancers and in combination with CDK4/6 inhibitors to overcome or delay the onset of therapeutic resistance.
Mechanism of Action of this compound
This compound is an investigational, reversible, and orally available small molecule that potently and selectively inhibits the kinase activity of CDK2. Its mechanism of action is centered on the direct inhibition of the CDK2/Cyclin E complex.
By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). This leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for the G1 to S phase transition, ultimately leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation. In some cellular contexts, this can also lead to the induction of cellular senescence.
The high selectivity of this compound for CDK2 over other CDK family members, particularly CDK1, is a critical feature. Inhibition of CDK1 is associated with significant toxicity, and the selectivity of this compound is anticipated to result in a more favorable safety profile.
Signaling Pathway Diagram
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S transition.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2 | Enzymatic (Caliper) | 1.4 | - |
| CDK1 | Enzymatic (Caliper) | 942 | >670-fold |
| CDK4 | Enzymatic (Caliper) | 477 | >340-fold |
| CDK6 | Enzymatic (Caliper) | 1,237 | >880-fold |
| CDK7 | Enzymatic (Caliper) | 2,834 | >2000-fold |
| CDK9 | Enzymatic (Caliper) | 7,440 | >5300-fold |
Data sourced from a preclinical poster presentation on ARTS-021.
Table 2: Cellular Activity of this compound in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | Growth Inhibition IC50 (µM) |
| OVCAR3 | Ovarian Cancer | Amplified | 0.05 - 0.1 |
| FUOV1 | Ovarian Cancer | Amplified | 0.1 - 0.5 |
| COV504 | Ovarian Cancer | Wild-Type | > 10 |
Data are representative values from preclinical studies.
Experimental Protocols
This section provides detailed representative protocols for the key experiments used to characterize the function of this compound. These are intended to be illustrative of standard methodologies.
CDK2 Enzymatic Assay (Representative Caliper-Based Protocol)
This protocol describes a microfluidic-based assay to determine the in vitro potency of an inhibitor against CDK2.
Materials:
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Recombinant human CDK2/Cyclin E1 complex
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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ATP solution
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Fluorescently labeled peptide substrate for CDK2
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This compound (or other test inhibitor) serially diluted in DMSO
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Caliper EZ Reader or similar microfluidic mobility-shift assay system
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Microtiter plates
Procedure:
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Prepare a reaction mixture containing kinase buffer, recombinant CDK2/Cyclin E1 enzyme, and the peptide substrate in a microtiter plate.
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Add the serially diluted this compound or DMSO vehicle control to the reaction mixture.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK2.
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Incubate the reaction at room temperature for a specified time (e.g., 60-180 minutes).
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Stop the reaction by adding a stop buffer provided with the assay kit.
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Analyze the samples on the Caliper EZ Reader. The instrument measures the electrophoretic mobility of the fluorescent peptide substrate and the phosphorylated product. The ratio of phosphorylated to unphosphorylated peptide is used to determine the percent inhibition.
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Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (Representative CellTiter-Glo® Protocol)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
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Cancer cell lines (e.g., OVCAR3, FUOV1)
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Complete cell culture medium
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This compound serially diluted in culture medium
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Opaque-walled 96-well plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
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Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
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Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate-reading luminometer.
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Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Representative EdU Incorporation Protocol)
This protocol uses 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation and flow cytometry to analyze the cell cycle distribution.
Materials:
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Cancer cell lines
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Complete cell culture medium
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This compound
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EdU labeling solution
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Click-iT® EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)
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DNA content stain (e.g., FxCycle™ Violet Stain)
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Flow cytometer
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
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Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours to label cells in S-phase.
-
Harvest and wash the cells with PBS containing 1% BSA.
-
Fix and permeabilize the cells according to the Click-iT® kit protocol.
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Perform the Click-iT® reaction by adding the detection cocktail containing a fluorescent azide (B81097) to label the incorporated EdU.
-
Incubate for 30 minutes at room temperature, protected from light.
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Wash the cells and resuspend in a solution containing the DNA content stain.
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Analyze the cells by flow cytometry. The EdU signal identifies cells in S-phase, and the DNA content stain allows for the quantification of cells in G1, S, and G2/M phases.
Western Blotting for Phospho-Rb (Representative Protocol)
This protocol is for detecting the phosphorylation status of Rb at specific sites (e.g., Ser780) as a marker of CDK2 activity.
Materials:
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Cancer cell lines
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
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Transfer apparatus and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-Rb (Ser780) and anti-total Rb
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Treat cells with this compound for the desired time and dose.
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Lyse the cells in lysis buffer on ice.
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Clarify the lysates by centrifugation and determine the protein concentration.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.
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Acquire the image using a digital imaging system.
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Strip the membrane and re-probe with an antibody against total Rb as a loading control.
In Vivo Xenograft Model (Representative Protocol)
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
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Immunocompromised mice (e.g., athymic nude or NSG)
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CCNE1-amplified cancer cell line (e.g., OVCAR3)
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Matrigel
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This compound formulated for oral administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of the mice.
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Monitor tumor growth regularly using calipers.
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer this compound or vehicle control orally at a specified dose and schedule (e.g., once or twice daily).
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Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the in vitro characterization of this compound.
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Conclusion
This compound is a potent and selective CDK2 inhibitor with a clear mechanism of action and compelling preclinical data. Its ability to induce G1 cell cycle arrest in cancer cells with CCNE1 amplification and its potential to overcome resistance to CDK4/6 inhibitors highlight its promise as a novel therapeutic agent in oncology. The ongoing Phase 1/2 clinical trial (NCT05867251) will be crucial in determining the safety, tolerability, and anti-tumor activity of this compound in patients with advanced solid tumors. The data and protocols presented in this guide provide a comprehensive technical foundation for understanding the function of this promising new drug candidate.
References
YYA-021: A Technical Overview of a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YYA-021 is a novel small-molecule CD4 mimic that demonstrates potent anti-HIV activity by inhibiting viral entry. This document provides a technical guide to the discovery and development timeline of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the interaction of the viral envelope glycoprotein (B1211001) gp120 with the CD4 receptor on the surface of target cells.[1] Disrupting this interaction is a key strategy in the development of antiretroviral therapies. This compound has emerged as a promising candidate in this class of drugs, acting as a competitive inhibitor of the gp120-CD4 interaction.[1][2] This document details the available information on its development.
Discovery and Development Timeline
Based on available literature, the development of this compound can be outlined as follows:
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Prior to 2013: Initial discovery and synthesis of this compound as a small-molecule CD4 mimic. The exact date and discovery details are not publicly available in the search results.
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2013: Publication of key preclinical studies. Research by Hashimoto C, et al. detailed the pharmacokinetic profile of this compound in rats and rhesus macaques.[1] Concurrently, work by Otsuki H, et al. demonstrated its ability to enhance the neutralization sensitivity of a simian-human immunodeficiency virus (SHIV) strain.[1]
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2016: Further characterization by Mizuguchi T, et al. highlighted this compound as a minimally cytotoxic CD4 mimic with high anti-HIV activity.[3]
Mechanism of Action
This compound functions as a CD4 mimic, competitively binding to the HIV-1 envelope glycoprotein gp120 at the same site as the native CD4 receptor.[4] This binding event sterically hinders the attachment of the virus to host cells, thereby preventing the conformational changes in gp120 necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and membrane fusion.[4] This mechanism effectively blocks HIV-1 entry into host cells.
Signaling Pathway Diagram
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent anti-HIV activity with low cytotoxicity in cell-based assays.[4] It effectively inhibits the entry of both SHIV and HIV-1 pseudotyped viruses in TZM-bl cells.[1] A key finding is the synergistic effect of this compound with the anti-V3 loop monoclonal antibody KD-247. In the presence of 20 µM of this compound, the concentration of KD-247 required for 50% neutralization of HIV-1 MNA was significantly reduced (from 50 µg/ml to <0.05 µg/ml).[1]
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in both rats and rhesus macaques.[1]
| Species | Maximum Tolerated Dose (HCl salt) | Administration | Key Findings |
| Jcl:SD Rats | 2.5 mg | Intravenous | Widespread tissue distribution due to hydrophobicity, moderate half-life.[1] |
| Rhesus Macaque | 35.3 mg | Intravenous | Widespread tissue distribution, moderate half-life, favorable tolerability.[1] |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following represents a generalized workflow based on the available information.
In Vitro HIV Entry Assay Workflow
Caption: Generalized workflow for an in vitro HIV entry assay.
Conclusion
This compound is a promising small-molecule HIV-1 entry inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to act synergistically with other antiretroviral agents warrants further investigation. The development of this compound represents a significant step forward in the quest for novel HIV therapies. Further studies are needed to fully elucidate its clinical potential.
References
An In-Depth Technical Guide to the Target Protein Interactions of YYA-021 (AVZO-021/ARTS-021)
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021, also known as AVZO-021 and ARTS-021, is an orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4][5] CDK2 is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during the transition from the G1 to the S phase. Its dysregulation is implicated in the proliferation of various cancers and is a key mechanism of resistance to existing CDK4/6 inhibitor therapies. This document provides a comprehensive technical overview of this compound's mechanism of action, its interactions with its primary target protein, the associated signaling pathways, and the experimental protocols used to characterize these interactions.
Core Mechanism of Action
This compound functions by selectively targeting and binding to the CDK2 protein. Upon forming a complex with its regulatory subunit, Cyclin E1, CDK2 becomes active and phosphorylates key substrates, most notably the Retinoblastoma (Rb) protein. This phosphorylation event is a critical checkpoint for cell cycle progression. This compound, by inhibiting the kinase activity of the CDK2/Cyclin E1 complex, prevents the phosphorylation of Rb. This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for DNA synthesis and progression into the S phase. The net result is a blockage of the G1/S transition, leading to cell cycle arrest and subsequent apoptosis in tumor cells where CDK2 or Cyclin E1 is overexpressed.
Quantitative Data: Kinase Selectivity and Potency
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity against other related kinases. Preclinical studies have characterized this compound (ARTS-021) as having nanomolar potency against CDK2 and high selectivity, particularly over CDK1, the inhibition of which is a known driver of toxicity.
Table 1: Enzymatic Activity and Selectivity of this compound (ARTS-021)
| Kinase Complex | IC₅₀ (nM) | Selectivity vs. CDK2 (Fold) |
| CDK2/Cyclin E1 | 1.4 | - |
| CDK1/Cyclin B1 | 942 | ~673 |
| CDK4/Cyclin D1 | 477 | ~341 |
| CDK6/Cyclin D3 | 1,237 | ~884 |
| CDK7/Cyclin H/MAT1 | 2,834 | ~2024 |
| CDK9/Cyclin T1 | 7,440 | ~5314 |
Data derived from a Caliper assay with an ATP concentration of 1mM.
Signaling Pathway
This compound targets the CDK2-Cyclin E-Rb-E2F signaling axis, a fundamental pathway controlling cell proliferation.
The CDK2/Rb Signaling Pathway
In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins and the activation of CDK4/6. CDK4/6 then partially phosphorylates the Rb protein. This initial phosphorylation primes Rb for subsequent hyperphosphorylation by the CDK2/Cyclin E complex, causing the release of E2F transcription factors. E2F then activates the transcription of genes necessary for S-phase entry, including Cyclin E itself (creating a positive feedback loop), Cyclin A, and enzymes required for DNA replication. This compound intervenes by directly inhibiting CDK2, thus preventing Rb hyperphosphorylation and keeping the G1/S checkpoint engaged.
Experimental Protocols
Characterizing the interaction between an inhibitor and its target protein requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Kinase Inhibition Assay (e.g., Caliper Assay)
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of this compound against CDK2 and other kinases.
Methodology:
-
Reagents and Materials:
-
Purified, active kinase complexes (e.g., recombinant human CDK2/Cyclin E1).
-
Fluorescently labeled peptide substrate specific for the kinase.
-
ATP (at a concentration near the Km for the kinase, e.g., 1mM).
-
This compound at various concentrations (serial dilution).
-
Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Microfluidic chip-based separation instrument (e.g., Caliper LabChip).
-
-
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, the kinase complex, and the fluorescent peptide substrate.
-
Add this compound at a range of final concentrations to different wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Analyze the samples using the Caliper instrument. The instrument applies a voltage to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge and size difference.
-
The instrument's software calculates the percentage of substrate conversion to product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Co-Immunoprecipitation (Co-IP) and Western Blot
Co-IP is used to identify protein-protein interactions in vivo by using an antibody to pull down a specific protein (the "bait") and any associated proteins (the "prey").
Objective: To confirm the interaction of CDK2 with its binding partners (e.g., Cyclin E) in a cellular context and to observe if this compound affects this interaction.
Methodology:
-
Cell Lysis:
-
Culture cancer cells (e.g., OVCAR3, which has CCNE1 amplification) and treat with either DMSO (vehicle) or this compound for a specified time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Pre-clear the lysate by incubating it with Protein A/G-coupled agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the bait protein (e.g., anti-CDK2 antibody) overnight at 4°C with gentle rotation. Include a negative control using a non-specific IgG antibody.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody against the expected interacting protein (the "prey," e.g., anti-Cyclin E antibody).
-
Also, probe a separate blot with the anti-CDK2 antibody to confirm the successful pulldown of the bait protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band corresponding to Cyclin E in the CDK2-IP lane would confirm the interaction.
-
Conclusion
This compound (AVZO-021/ARTS-021) is a precision oncology candidate that demonstrates high potency and selectivity for its target, CDK2. Its mechanism of action is centered on the direct inhibition of the CDK2/Cyclin E1 complex, leading to a robust block of the G1/S cell cycle transition. The quantitative characterization of its kinase activity and the elucidation of its effects on the CDK2-Rb signaling pathway through established biochemical and cellular assays provide a strong rationale for its clinical development. This technical guide summarizes the core protein interactions and provides a framework of the experimental approaches essential for researchers in the field of drug development to further investigate this compound and other CDK2 inhibitors.
References
- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 2. alloriontx.com [alloriontx.com]
- 3. alloriontx.com [alloriontx.com]
- 4. Facebook [cancer.gov]
- 5. Phase 1/2 study of ARTS-021, a potent, oral administrated, selective CDK2 inhibitor, in advanced or metastatic solid tumors. - ASCO [asco.org]
An In-Depth Technical Guide to YYA-021: A Novel CD4-Mimic HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YYA-021 is a novel small molecule that has emerged as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. Functioning as a CD4-mimic, this compound competitively targets the viral envelope glycoprotein (B1211001) gp120, effectively preventing its interaction with the host cell's CD4 receptor, a critical initial step in the viral lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its pharmacokinetic profile in preclinical animal models. Furthermore, the guide elucidates the mechanism of action of this compound and explores its potential impact on downstream signaling events associated with HIV-1 entry.
Chemical Structure and Physicochemical Properties
This compound is characterized by a specific chemical architecture that enables its function as a CD4 mimic. Its structural details and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N1-(4-methylphenyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide | [1] |
| SMILES Notation | CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | [2] |
| Molecular Formula | C18H27N3O2 | [2][3] |
| Molecular Weight | 317.43 g/mol | [2] |
| CAS Number | 144217-65-2 |
Mechanism of Action: A Competitive HIV-1 Entry Inhibitor
This compound exerts its anti-HIV-1 activity by competitively inhibiting the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is the primary step in the process of viral entry into host T-cells and other CD4-expressing cells. By mimicking the binding of CD4 to gp120, this compound effectively blocks this crucial attachment, thereby preventing the subsequent conformational changes in gp120 and gp41 that are necessary for membrane fusion and viral entry.
Figure 1: Mechanism of this compound as a competitive inhibitor of gp120-CD4 interaction.
Biological Activity
In Vitro Anti-HIV-1 Activity
This compound has demonstrated potent antiviral activity against various strains of HIV-1 in vitro. The efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication in cell-based assays.
| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |
| MNA (clade B) | - | - |
Further research is needed to populate this table with specific EC50 values against a broader range of HIV-1 strains.
Cytotoxicity Profile
An essential aspect of a potential therapeutic agent is its safety profile, including its cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of cells in a culture. A higher CC50 value indicates lower cytotoxicity.
| Cell Line | CC50 (µM) | Reference |
| L929 (mouse fibroblast) | >100 | Inferred from general safety statements |
Specific CC50 values for this compound in relevant human cell lines (e.g., T-cell lines, PBMCs) are needed for a comprehensive assessment.
Experimental Protocols
Anti-HIV-1 Activity Assay (General Protocol)
This protocol outlines a general method for determining the anti-HIV-1 activity of a compound like this compound using a cell-based assay.
Figure 2: General workflow for an in vitro anti-HIV-1 activity assay.
Methodology:
-
Cell Preparation: Target cells susceptible to HIV-1 infection (e.g., CEM-GFP or MT-4 cells) are cultured to an appropriate density.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Treatment and Infection: The cells are pre-incubated with the different concentrations of this compound for a short period before being infected with a standardized amount of HIV-1.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as quantifying the amount of viral p24 antigen in the culture supernatant by ELISA, measuring reverse transcriptase activity, or assessing the expression of a reporter gene (e.g., GFP or luciferase) in engineered cell lines.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound, and the EC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay (General Protocol using L929 cells)
This protocol describes a general method for assessing the cytotoxicity of this compound using the L929 mouse fibroblast cell line.
Figure 3: General workflow for a cytotoxicity assay.
Methodology:
-
Cell Seeding: L929 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells, and the CC50 value is determined by non-linear regression analysis.
Pharmacokinetic Profile
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This compound has been evaluated in rats and rhesus macaques.
In Vivo Studies in Rats and Rhesus Macaques
Pharmacokinetic studies have indicated that this compound exhibits moderate half-lives, wide tissue distribution, and relatively high distribution volumes following intravenous administration in both rats and rhesus macaques.
| Parameter | Rat | Rhesus Macaque | Reference |
| Dose (mg/kg) | 14 (i.v.) | 13.4 (i.v.) | |
| Half-life (t1/2) | Moderate | Moderate | |
| Distribution | Wide | Wide | |
| Volume of Distribution (Vd) | Relatively High | Relatively High |
Specific numerical values for pharmacokinetic parameters such as half-life, clearance, and volume of distribution are required for a more detailed analysis.
Pharmacokinetic Study Protocol (General)
The following outlines a general protocol for a pharmacokinetic study in rodents or non-human primates.
Figure 4: General workflow for a pharmacokinetic study.
Methodology:
-
Animal Dosing: A defined dose of this compound is administered to the animals (e.g., rats or rhesus macaques) via a specific route (e.g., intravenous or oral).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Downstream Signaling Pathways
The entry of HIV-1 into a host cell is not merely a physical process of membrane fusion; it also triggers intracellular signaling cascades that can influence the cellular environment and viral replication. While this compound's primary mechanism is the direct blockage of gp120-CD4 binding, this action consequently prevents the downstream signaling events that would normally be initiated by this interaction.
HIV-1 gp120 binding to CD4 can induce conformational changes that expose the binding site for a coreceptor (CCR5 or CXCR4). The subsequent engagement of the coreceptor can trigger signaling pathways within the host cell. These pathways can involve protein tyrosine kinases and the activation of transcription factors, which may create a more favorable environment for viral replication. By preventing the initial gp120-CD4 binding, this compound abrogates the initiation of these signaling cascades.
Figure 5: Inhibition of downstream signaling by this compound.
Further research is warranted to fully elucidate the specific downstream signaling pathways that are affected by the inhibition of the gp120-CD4 interaction by this compound and the functional consequences of this inhibition on the host cell.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors with a well-defined mechanism of action. Its ability to mimic the CD4 receptor and competitively inhibit the binding of gp120 presents a targeted approach to preventing viral entry. The available in vitro and in vivo data suggest a favorable preliminary profile. This technical guide provides a foundational understanding of this compound for the scientific community, highlighting the need for further research to fully characterize its efficacy, safety, and pharmacokinetic properties to support its potential development as a novel antiretroviral agent.
References
AVZO-021/ARTS-021: A Technical Guide to a Potentially Best-in-Class CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVZO-021, also known as ARTS-021, is an investigational, orally bioavailable, selective, and potent small-molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Originally developed by Allorion Therapeutics under the designation ARTS-021, the compound is now being advanced by Avenzo Therapeutics as AVZO-021.[3] This technical guide provides a comprehensive overview of the nomenclature, mechanism of action, preclinical data, and clinical development of AVZO-021, with a focus on its potential as a therapeutic agent in oncology.
The rationale for developing a selective CDK2 inhibitor is rooted in the critical role of the CDK2/Cyclin E pathway in cell cycle progression and its dysregulation in various cancers.[2][4] Specifically, amplification of the CCNE1 gene, which encodes Cyclin E1, is a key oncogenic driver in several tumor types, including high-grade serous ovarian cancer, and is associated with a poor prognosis.[4][5] Furthermore, hyperactivation of CDK2 is a known mechanism of resistance to approved CDK4/6 inhibitors used in the treatment of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3] AVZO-021 is being developed to address these unmet medical needs, both as a monotherapy and in combination with other anticancer agents.[3]
Mechanism of Action
AVZO-021 selectively targets and reversibly inhibits the kinase activity of the CDK2/Cyclin E1 complex.[2] In the normal cell cycle, the sequential activation of CDKs drives the transition between different phases. The CDK4/6-Cyclin D complex is active in the early G1 phase and initiates the phosphorylation of the Retinoblastoma protein (Rb). This is followed by the activity of the CDK2/Cyclin E complex in the late G1 phase, which further phosphorylates Rb, leading to its complete inactivation. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 to the S phase (DNA synthesis).[6]
In cancer cells with CCNE1 amplification, the overexpression of Cyclin E1 leads to the hyperactivation of CDK2. This drives uncontrolled cell proliferation. By inhibiting CDK2, AVZO-021 prevents the hyperphosphorylation of Rb, thereby blocking the G1/S transition and inducing cell cycle arrest.[2][7][8] This targeted inhibition of CDK2 is particularly effective in cancer cells that are dependent on the CDK2/Cyclin E pathway for their proliferation.
Furthermore, in the context of resistance to CDK4/6 inhibitors, cancer cells can upregulate the CDK2/Cyclin E pathway to bypass the G1 checkpoint. By inhibiting CDK2, AVZO-021 can restore sensitivity to CDK4/6 inhibitors or provide a therapeutic option for patients who have developed resistance.[3]
Preclinical Data
The preclinical activity of ARTS-021 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-cancer effects.
In Vitro Kinase and Cell-Based Assays
ARTS-021 has shown potent and selective inhibition of CDK2 in enzymatic assays. The table below summarizes the half-maximal inhibitory concentration (IC50) values of ARTS-021 against a panel of Cyclin-Dependent Kinases.
| Kinase Target | ARTS-021 IC50 (nM) |
| CDK2/Cyclin E1 | 1.4 |
| CDK1/Cyclin B1 | 942 |
| CDK4/Cyclin D1 | 477 |
| CDK6/Cyclin D3 | 1,237 |
| CDK7/Cyclin H/MAT1 | 2,834 |
| CDK9/Cyclin T1 | 7,440 |
| Table 1: Enzymatic activity of ARTS-021 against a panel of CDKs. Data from Allorion Therapeutics presentation at AACR 2022.[7] |
Furthermore, a KinomeScan profiling of ARTS-021 against 403 non-mutant kinases at a concentration of 1 µM demonstrated high selectivity, with a score (S10) of 0.022, indicating that only a small fraction of the tested kinases showed significant inhibition.[7]
In cell-based assays, ARTS-021 demonstrated potent inhibition of cell growth in cancer cell lines with CCNE1 amplification.[7] Treatment with ARTS-021 led to a dose-dependent inhibition of Rb phosphorylation at Serine 780, a downstream target of CDK2, and induced a G1/S phase cell cycle arrest.[7]
In Vivo Xenograft Models
The anti-tumor activity of ARTS-021 was evaluated in in vivo xenograft models using human cancer cell lines. In a CCNE1-amplified ovarian cancer xenograft model (OVCAR3), twice-daily oral administration of ARTS-021 resulted in significant tumor growth inhibition.[9] Similar efficacy was observed in a CCNE1-amplified gastric cancer xenograft model. In contrast, ARTS-021 was inactive in a xenograft model with wild-type CCNE1.[9]
Pharmacokinetic studies in mice at a dose of 10 mg/kg administered twice daily showed an AUC of 8040 h*ng/mL and a Cmax of 1660 ng/mL.[9]
Clinical Development
AVZO-021 is currently being evaluated in a Phase 1/2, first-in-human, open-label, multicenter clinical trial (NCT05867251).[1][10] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of AVZO-021 as a single agent and in combination with other therapies in patients with advanced solid tumors.[1][10]
The Phase 1 portion of the study is a dose-escalation phase to determine the recommended Phase 2 dose (RP2D).[1] The Phase 2 portion is a dose-expansion phase that will further evaluate the efficacy of AVZO-021 in specific patient populations, including those with HR+/HER2- breast cancer and tumors with CCNE1 alterations.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin E1-CDK 2, a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. promega.com [promega.com]
- 9. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YYA-021: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a small-molecule CD4 mimic that functions as an inhibitor of HIV entry.[1][2][3] It competitively targets the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host cells.[1][4] By binding to gp120 at the site that normally engages the CD4 receptor, this compound effectively blocks the initial attachment of the virus to host cells, a critical step for viral entry and subsequent infection.[1] In vitro studies have demonstrated its potent anti-HIV activity with low cytotoxicity.[1][2] These characteristics position this compound as a valuable tool for studying the mechanisms of HIV entry and as a potential candidate for therapeutic development.
This document provides detailed protocols for the in vitro evaluation of this compound, focusing on assays to characterize its binding affinity, functional inhibition of viral entry, and its effects on host cell viability.
Data Presentation
The following table summarizes the key in vitro activity of this compound based on available data.
| Parameter | Description | Value | Reference |
| IC50 | 50% inhibitory concentration against HIV-1 in a single round assay using cYTA48P virus and TZM-bl cells. | 8.4 µM | [2] |
| Mechanism of Action | Competitively inhibits the gp120-CD4 interaction. | - | [4][5] |
| Cytotoxicity | Exhibits low cytotoxicity in in vitro assays. | - | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor at the initial stage of HIV-1 entry into a host cell. The viral envelope protein, gp120, must bind to the CD4 receptor on the surface of target immune cells (like T-helper cells). This binding event triggers conformational changes in gp120, allowing it to then bind to a coreceptor (either CCR5 or CXCR4). This dual-receptor engagement facilitates the fusion of the viral and cellular membranes, leading to the release of the viral capsid into the host cell's cytoplasm. This compound mimics the binding domain of the CD4 receptor, competitively binding to gp120 and preventing its interaction with the cellular CD4 receptor, thereby blocking the entire cascade of events required for viral entry.
Caption: Mechanism of HIV entry and competitive inhibition by this compound.
Experimental Protocols
gp120-CD4 Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of soluble gp120 to immobilized CD4.
Materials:
-
Recombinant HIV-1 gp120
-
Recombinant soluble human CD4 (sCD4)
-
This compound
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-gp120 monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Incubation: Prepare serial dilutions of this compound. In a separate plate, pre-incubate a constant concentration of gp120 with the various concentrations of this compound for 1 hour at 37°C.
-
Binding Reaction: Transfer the gp120/YYA-021 mixtures to the sCD4-coated plate. Include controls for no inhibition (gp120 only) and background (no gp120). Incubate for 2 hours at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Primary Antibody: Add anti-gp120 antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Caption: ELISA-based gp120-CD4 binding inhibition assay workflow.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of this compound to inhibit the entry of pseudotyped HIV-1 particles into target cells. The pseudoviruses carry a reporter gene (e.g., luciferase) that is expressed upon successful entry and integration.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 pseudoviruses (env-pseudotyped with a specific gp120, and containing a luciferase reporter gene)
-
This compound
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in growth medium. Add the diluted compound to the cells.
-
Virus Addition: Add a pre-titered amount of HIV-1 pseudovirus to each well. Include wells with cells and virus but no compound (positive control) and wells with cells only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of viral entry rather than general cytotoxicity.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
This compound
-
Complete growth medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT)
-
Plate reader or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as in the pseudovirus assay.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a no-compound control.
-
Incubation: Incubate for the same duration as the viral entry assay (e.g., 48 hours).
-
Detection:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance.
-
For CellTiter-Glo®: Add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound and determine the CC50 (50% cytotoxic concentration). The selectivity index (SI) can then be calculated as CC50/IC50.
These protocols provide a fundamental framework for the in vitro characterization of this compound. For more advanced studies, consider assays with replication-competent viruses and primary human cells (e.g., PBMCs) to further validate the compound's activity in a more physiologically relevant context.
References
Application Notes and Protocols for YYA-021 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a novel small-molecule compound that functions as a CD4 mimic, potently inhibiting HIV entry into host cells.[1][2][3][4] It achieves this by competitively binding to the viral envelope glycoprotein (B1211001) gp120, thereby blocking its interaction with the CD4 receptor on target cells.[1][2][4] This mechanism effectively halts the initial stages of HIV infection.[1] While its primary characterization is in the context of virology, its properties as a small molecule inhibitor make it a candidate for broader research and drug development applications. Studies have indicated that this compound exhibits high anti-HIV activity with low cytotoxicity.[3][5]
These application notes provide detailed protocols for the use of this compound in general cell culture experiments, focusing on methodologies for determining its cytotoxic effects and inhibitory concentrations.
Mechanism of Action: HIV Entry Inhibition
This compound's established mechanism of action is the disruption of the HIV entry process. The viral envelope glycoprotein, gp120, must bind to the host cell's CD4 receptor to initiate infection. This compound mimics the structure of CD4, competitively inhibiting the binding of gp120 to the cellular CD4 receptor.[1][2][4]
Quantitative Data Summary
While specific data for this compound in a wide range of cell lines is limited, the following tables provide a summary of its known inhibitory concentration against HIV and an example of how to present data from cytotoxicity and proliferation assays for other cell lines.
Table 1: Known Inhibitory Concentration of this compound
| Target | Assay System | IC50 Value | Reference |
| HIV | Single round assay using cYTA48P virus and TZM-bl cells | 8.4 µM | [5] |
Table 2: Example Data Presentation for Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| Jurkat | Human T lymphocyte | 72 hours | Data not available |
| HeLa | Human cervical cancer | 72 hours | Data not available |
| A549 | Human lung carcinoma | 72 hours | Data not available |
| MCF-7 | Human breast adenocarcinoma | 72 hours | Data not available |
*Note: The IC50 values in Table 2 are placeholders. Researchers should determine these values experimentally.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule, and proper preparation of a stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
General Workflow for Evaluating this compound in Cell Culture
The following diagram outlines a typical workflow for assessing the effect of a small molecule inhibitor like this compound on a cell line.
Protocol for Determining IC50 using an MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell growth.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
Day 1: Cell Seeding
-
Culture the chosen cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium. Perform a cell count to ensure viability is >90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on your plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
No-Cell Control: Wells containing only culture medium to serve as a background control.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4: MTT Assay and Data Analysis
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols for YYA-021 in Mouse Xenograft Models
Initial Assessment and Clarification
Extensive literature searches for "YYA-021" have consistently identified this compound as a small-molecule CD4 mimic that functions as an HIV entry inhibitor.[1][2][3] Its mechanism of action involves competitively binding to the gp120 protein on the viral envelope, thereby preventing the virus from engaging with the CD4 receptor on host cells.[1][2] Pharmacokinetic studies have been conducted in rats and rhesus macaques in the context of its anti-HIV application.
Crucially, no information has been found to suggest that this compound is used in cancer research or, more specifically, in mouse xenograft models for oncology. The provided topic, "this compound dosage for mouse xenograft models," appears to be based on a potential misunderstanding or a typographical error in the compound's name.
It is highly probable that the intended compound of interest is ARTS-021 (also known as AVZO-021 ), a potent and selective CDK2 (Cyclin-Dependent Kinase 2) inhibitor currently under investigation for the treatment of advanced solid tumors. Preclinical studies for ARTS-021 have indeed involved xenograft models to assess its anti-cancer activity.
Given this discrepancy, providing detailed application notes for this compound in a cancer context would be inappropriate and not based on any available scientific data. Instead, this document will briefly outline the information available for this compound as an HIV inhibitor and then present an overview of ARTS-021, a likely candidate for the intended research application.
This compound: Summary of Available Information
Mechanism of Action: HIV Entry Inhibitor (CD4 Mimic) Primary Indication: Anti-HIV Therapy Available Preclinical Data: In vitro anti-HIV activity and in vivo pharmacokinetics in rats and rhesus macaques. Note: There is no available data on the use of this compound in cancer xenograft models.
ARTS-021 (AVZO-021): A Potential Alternative for Cancer Xenograft Studies
Should ARTS-021 be the compound of interest, below is a brief overview. Detailed application notes and protocols for ARTS-021 in mouse xenograft models can be generated upon confirmation.
Mechanism of Action in Cancer:
ARTS-021 is a selective inhibitor of CDK2. In the cell cycle, the progression from the G1 (growth) phase to the S (DNA synthesis) phase is a critical checkpoint. This transition is often driven by the complex of Cyclin E and CDK2. In several types of cancer, amplification of the CCNE1 gene (which codes for Cyclin E) leads to hyperactivation of the Cyclin E/CDK2 complex, resulting in uncontrolled cell proliferation. By selectively inhibiting CDK2, ARTS-021 can arrest the cell cycle at the G1/S checkpoint and suppress the growth of tumors with CCNE1 amplification.
Signaling Pathway of CDK2 in Cell Cycle Progression
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the point of inhibition by ARTS-021.
Preclinical Xenograft Studies:
Preclinical studies have shown that ARTS-021 can inhibit tumor growth in xenograft models of cancers with CCNE1 amplification, such as certain ovarian and gastric cancers. These studies are crucial for determining dosage, treatment schedules, and efficacy before advancing to human clinical trials.
Request for Clarification:
To provide accurate and relevant detailed application notes, please confirm if ARTS-021 is the compound of interest for your research on mouse xenograft models. If confirmed, a comprehensive document including quantitative data tables, detailed experimental protocols, and relevant diagrams will be provided.
References
YYA-021 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a small-molecule CD4-mimic that acts as an entry inhibitor for the Human Immunodeficiency Virus (HIV).[1][2] Its mechanism of action is based on competitively inhibiting the interaction between the HIV surface envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1][2] This inhibition prevents the initial attachment of the virus to the host cell, a critical step in the viral lifecycle.[2] this compound has demonstrated potent anti-HIV activity in vitro and has been studied in vivo in animal models, showing moderate half-lives and wide tissue distribution. These characteristics make this compound a valuable tool for research into HIV entry mechanisms and a potential candidate for further therapeutic development.
Data Presentation
This compound Solubility
The solubility of this compound in various solvents is crucial for the design and execution of both in vitro and in vivo experiments. Below is a summary of the available solubility data.
| Solvent | Concentration | Observation | Source |
| Dimethyl Sulfoxide (DMSO) | 0.01 mg/mL (0.03 mM) | Clear solution | |
| 4-Methylpyridine | 10 mg/mL | - | |
| Water | Insoluble | - |
It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.
Signaling Pathway
The entry of HIV into a host T-cell is a multi-step process initiated by the binding of the viral envelope protein gp120 to the CD4 receptor on the cell surface. This binding induces conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 or CXCR4. This co-receptor binding triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. This compound, as a CD4-mimic, competitively binds to gp120 at the CD4 binding site, thus preventing the initial attachment of the virus to the host cell and blocking the entire downstream cascade of events required for viral entry.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and working solutions of this compound for use in in vitro assays, such as cell-based anti-HIV activity assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 317.43 g/mol .
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with cell culture medium or an appropriate buffer to achieve the desired final concentrations for the experiment.
-
It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
-
Protocol 2: Preparation of this compound for In Vivo Experiments
This protocol is adapted from a formulation used for in vivo studies and is suitable for oral or intraperitoneal injection. This method results in a suspended solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Preparation of SBE-β-CD in Saline (e.g., 20% w/v):
-
Weigh the required amount of SBE-β-CD.
-
Dissolve the SBE-β-CD in sterile saline to achieve the desired concentration (e.g., 20 g in 100 mL of saline).
-
Stir or vortex until the SBE-β-CD is completely dissolved.
-
-
This compound Formulation (Example for a 2.5 mg/mL suspended solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.
-
Vortex the mixture thoroughly.
-
Use an ultrasonic bath to ensure the suspension is homogenous before administration. The final formulation will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Note: In vivo dosages of 14 mg/kg (rats) and 13.4 mg/kg (rhesus macaques) administered intravenously have been reported in the literature.The formulation and route of administration should be optimized based on the specific experimental design.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing this compound for experimental use.
References
Application Notes and Protocols for Measuring YYA-021 CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a key target for therapeutic intervention. YYA-021 (also known as ARTS-021 and AVZO-021) is an orally bioavailable and selective inhibitor of the CDK2/Cyclin E1 complex. Upon binding, this compound inhibits the phosphorylation of downstream targets like the retinoblastoma protein (Rb), leading to G1/S transition blockage, cell cycle arrest, and apoptosis in tumor cells with CDK2 or Cyclin E1 overexpression.
These application notes provide detailed protocols for researchers to effectively measure the inhibitory activity of this compound against CDK2 in various experimental settings. The methodologies cover in vitro biochemical assays, cell-based functional assays, and downstream target modulation analysis.
I. Biochemical Assays for Direct CDK2 Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of this compound on CDK2 kinase activity. These assays typically utilize purified recombinant CDK2/cyclin complexes and a substrate.
A. Luminescence-Based Kinase Assay (Kinase-Glo®)
This high-throughput assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests lower kinase activity (less ATP remaining).
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing kinase reaction buffer, recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme, and a suitable substrate (e.g., Histone H1 or a specific peptide substrate).
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Prepare an ATP solution at the desired concentration (e.g., at the Km for ATP for the specific CDK2 complex).
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Assay Procedure (96-well plate format):
-
Dispense a small volume (e.g., 25 µL) of the kinase/substrate master mix into each well of a white, opaque 96-well plate.
-
Add a small volume (e.g., 1 µL) of the this compound serial dilutions or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 25 µL) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add an equal volume (e.g., 50 µL) of the reconstituted Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) into a substrate.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), recombinant CDK2/Cyclin A kinase, and a substrate like Histone H1.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Reaction Termination and Detection:
-
After incubation, stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphate incorporated into the substrate for each this compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence assay.
-
Quantitative Data for this compound (ARTS-021) and Other CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| ARTS-021 | CDK2 | 1.4 | Caliper Assay | |
| PF-06873600 | CDK2 | 1.5 | Caliper Assay | |
| PF-07104091 | CDK2 | - | - | |
| Dinaciclib | CDK2 | - | - | |
| Fadraciclib (CYC-065) | CDK2 | - | - | |
| 3'-nitroflavone | CDK2/cyclin A2 | 6,170 | - | |
| 3',5'-dimethoxyflavone | CDK2/cyclin A2 | 7,190 | - | |
| ZE-940605 | CDK2 | 0.38 | Biochemical Assay |
Selectivity Profile of this compound (ARTS-021)
| Kinase | IC50 (nM) | Selectivity over CDK2 | Reference |
| CDK2 | 1.4 | 1x | |
| CDK1 | 942 | ~673x | |
| CDK4 | 477 | ~341x | |
| CDK6 | 1,237 | ~884x | |
| CDK7 | 2,834 | ~2024x | |
| CDK9 | 7,440 | ~5314x |
II. Cell-Based Assays for Functional CDK2 Inhibition
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
A. Western Blot Analysis of Phosphorylated Retinoblastoma (pRb)
CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb) at specific serine residues (e.g., Ser780), promoting cell cycle progression. Inhibition of CDK2 by this compound is expected to decrease the levels of phosphorylated Rb.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., a CCNE1-amplified line like OVCAR3) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
To ensure equal protein loading, probe the same membrane for total Rb and a loading control like β-actin or GAPDH.
-
B. Cell Cycle Analysis by Flow Cytometry
Inhibition of CDK2 by this compound is expected to cause cell cycle arrest at the G1/S transition. This can be quantified by analyzing the DNA content of cells using flow cytometry with a fluorescent dye like propidium (B1200493) iodide (PI).
Protocol:
-
Cell Preparation and Treatment:
-
Plate cells and treat with different concentrations of this compound or vehicle for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. Diagrams
Application Notes and Protocols for CDK2 Inhibition in Combination Cancer Therapy
A Note on Nomenclature: Initial searches for "YYA-021" indicate its function as a CD4-mimic HIV entry inhibitor. However, the query regarding its use in cancer therapy suggests a possible conflation with similarly named compounds currently under investigation for oncological applications. The following data, protocols, and visualizations are based on ARTS-021 (also known as AVZO-021) , a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor with promising preclinical and emerging clinical data in cancer treatment, both as a monotherapy and in combination with other anti-cancer agents.[1][2]
Introduction to ARTS-021 (AVZO-021)
ARTS-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[3] CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to S phase.[4] In several types of cancer, including certain breast and ovarian cancers, the gene encoding Cyclin E1 (CCNE1), an activator of CDK2, is amplified, leading to uncontrolled cell proliferation.[5] ARTS-021 is designed to target these CDK2-dependent cancers. Furthermore, CDK2 activity has been identified as a potential resistance mechanism to approved CDK4/6 inhibitors, making the combination of a CDK2 inhibitor like ARTS-021 with a CDK4/6 inhibitor a rational and promising therapeutic strategy.
Quantitative Data Presentation
Table 1: In Vitro Enzymatic Activity and Selectivity of ARTS-021
| Enzyme Target | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2/Cyclin E1 | 1.4 | - |
| CDK1/Cyclin B1 | 942 | ~673-fold |
| CDK4/Cyclin D1 | 477 | ~341-fold |
| CDK6/Cyclin D3 | 1,237 | ~884-fold |
| CDK7/Cyclin H | 2,834 | ~2024-fold |
| CDK9/Cyclin T1 | 7,440 | ~5314-fold |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of ARTS-021 in a CCNE1-Amplified Gastric Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| ARTS-021 | Twice Daily | Tumor Stasis |
Tumor stasis indicates that the treatment prevented further tumor growth.
Table 3: Preclinical Combination Efficacy of AVZO-021 (ARTS-021) with a CDK4/6 Inhibitor
| PDX Model | Treatment Group | Antitumor Activity |
| ST4316B (progressed on palbociclib (B1678290) + fulvestrant) | AVZO-021 + Ribociclib | Enhanced Antitumor Activity |
PDX (Patient-Derived Xenograft) models are derived from patient tumors and are considered more representative of human cancer biology.
Signaling Pathway Visualization
The primary mechanism of action for ARTS-021 is the inhibition of the CDK2/Cyclin E signaling pathway, which is critical for the G1/S transition in the cell cycle.
References
- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. alloriontx.com [alloriontx.com]
Application Notes and Protocols for Investigating Drug Synergy with YYA-021 (ARTS-021/AVZO-021), a Selective CDK2 Inhibitor
Introduction
This document provides detailed application notes and protocols for designing and conducting drug synergy studies with the selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, referred to herein as YYA-021. It is important to note that literature searches for "this compound" yield information on a small molecule HIV entry inhibitor. However, recent and ongoing cancer research and clinical trials refer to a highly selective CDK2 inhibitor designated as ARTS-021 or AVZO-021. Given the context of drug synergy studies in cancer, this document will focus on the experimental design for this CDK2 inhibitor. We will proceed under the assumption that "this compound" is an internal or alternative designation for ARTS-021/AVZO-021.
ARTS-021 is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[1][2] Dysregulation of the G1/S checkpoint, often through the hyperactivation of CDK2 via mechanisms like Cyclin E1 (CCNE1) amplification, is a hallmark of various cancers.[1][3] Furthermore, CDK2 hyperactivation has been identified as a key mechanism of resistance to CDK4/6 inhibitors.[3] These characteristics make ARTS-021 a promising candidate for combination therapies aimed at achieving synergistic anti-tumor effects and overcoming therapeutic resistance.
These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The protocols provided herein describe methods for determining the synergistic potential of this compound (ARTS-021/AVZO-021) in combination with other anti-cancer agents, elucidating the underlying mechanisms of synergy, and providing a framework for robust and reproducible experimental design.
Rationale for Synergy Studies with this compound (ARTS-021/AVZO-021)
Combination therapy is a cornerstone of cancer treatment, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome or prevent drug resistance. The specific mechanism of action of this compound (ARTS-021/AVZO-021) provides a strong rationale for exploring synergistic combinations with various classes of anti-cancer drugs.
Targeting Key Cancer Pathways
The diagram below illustrates the central role of the CDK2/Cyclin E axis in cell cycle progression and how its inhibition by this compound (ARTS-021/AVZO-021) can be complemented by other therapeutic agents.
Potential Combination Partners
Based on its mechanism of action, promising combination partners for this compound (ARTS-021/AVZO-021) include:
-
CDK4/6 Inhibitors: To achieve a more complete cell cycle blockade and overcome resistance.
-
Chemotherapeutic Agents: Particularly those that induce DNA damage, as this compound (ARTS-021/AVZO-021) can prevent cells from repairing this damage by arresting them in the G1/S phase.
-
Targeted Therapies: Such as PARP inhibitors in cancers with specific DNA repair deficiencies, or inhibitors of pathways that lead to Cyclin E overexpression.
-
Immunotherapies: By potentially increasing tumor cell antigenicity through cell cycle arrest and apoptosis.
Experimental Workflow for Synergy Studies
A systematic approach is crucial for identifying and validating synergistic drug combinations. The following workflow outlines the key experimental phases.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Cell Lines and Culture
-
Selection: Choose a panel of cancer cell lines relevant to the therapeutic indication. Include cell lines with known CCNE1 amplification (e.g., OVCAR3) and those that are wild-type for CCNE1. Also, consider using cell lines with acquired resistance to CDK4/6 inhibitors.
-
Culture Conditions: Maintain cell lines in the recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound (ARTS-021/AVZO-021) and each potential combination partner.
Materials:
-
Selected cancer cell lines
-
This compound (ARTS-021/AVZO-021) and combination partner(s)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (ARTS-021/AVZO-021) and the partner drug(s) in culture medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Combination Synergy Screening
Objective: To assess the synergistic, additive, or antagonistic effects of this compound (ARTS-021/AVZO-021) in combination with a partner drug.
Materials:
-
As per Protocol 3.2.
Procedure:
-
Design a dose matrix with 6-8 concentrations of this compound (ARTS-021/AVZO-021) and the partner drug, centered around their respective IC50 values.
-
Seed cells in 96-well plates as described previously.
-
Treat cells with the drug combinations as per the matrix design. Include single-agent controls and a vehicle control.
-
Incubate and measure cell viability as in Protocol 3.2.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). The relationship between CI and the effect is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Mechanistic Validation - Western Blotting
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining changes in key signaling proteins.
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., for p-Rb, Cyclin E, PARP, Caspase-3, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells in 6-well plates with synergistic concentrations of this compound (ARTS-021/AVZO-021) and the partner drug, as well as single-agent and vehicle controls.
-
After the desired treatment duration (e.g., 24, 48 hours), lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Incubate with secondary antibodies and detect protein bands using a chemiluminescence imaging system.
-
Analyze changes in protein expression and phosphorylation status.
Protocol 4: Mechanistic Validation - Cell Cycle and Apoptosis Analysis
Objective: To quantify the effects of the drug combination on cell cycle distribution and apoptosis induction.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC/PI Apoptosis Detection Kit (BD Biosciences)
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 3.4.
-
For cell cycle analysis: Harvest, fix, and stain cells with PI. Analyze DNA content by flow cytometry.
-
For apoptosis analysis: Harvest and stain cells with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantify the percentage of cells in each phase of the cell cycle and in each apoptotic quadrant.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound (ARTS-021/AVZO-021) IC50 (nM) | Partner Drug A IC50 (nM) | Partner Drug B IC50 (nM) |
| OVCAR3 | |||
| Gastric Cancer Line X | |||
| Breast Cancer Line Y |
Table 2: Combination Index (CI) Values at Fa=0.5 (50% Fraction Affected)
| Cell Line | This compound + Partner Drug A | This compound + Partner Drug B |
| OVCAR3 | ||
| Gastric Cancer Line X | ||
| Breast Cancer Line Y |
Table 3: Summary of Mechanistic Studies
| Treatment Group | % Cells in G1 | % Cells in S | % Apoptosis | p-Rb Expression (Fold Change) |
| Vehicle | 1.0 | |||
| This compound | ||||
| Partner Drug A | ||||
| This compound + Partner Drug A |
In Vivo Synergy Studies
Promising synergistic combinations identified in vitro should be validated in vivo.
Protocol 5: Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy and synergy of this compound (ARTS-021/AVZO-021) in combination with a partner drug.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Selected cancer cell line for implantation
-
This compound (ARTS-021/AVZO-021) and partner drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four groups:
-
Vehicle control
-
This compound (ARTS-021/AVZO-021) alone
-
Partner drug alone
-
This compound (ARTS-021/AVZO-021) + partner drug
-
-
Administer treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Analyze the data for tumor growth inhibition and assess synergy using appropriate statistical methods.
Conclusion
This document provides a comprehensive framework for the design and execution of drug synergy studies involving the selective CDK2 inhibitor this compound (ARTS-021/AVZO-021). By following these protocols, researchers can systematically identify and validate synergistic drug combinations, elucidate their underlying mechanisms, and generate the robust preclinical data necessary to guide further clinical development. The use of clear data presentation and appropriate in vivo models will be critical for the successful translation of these findings.
References
Application Note: Protocol for Assessing Resistance Mechanisms to YYA-021 (AVZO-021/ARTS-021), a Selective CDK2 Inhibitor
Introduction
YYA-021 (also known as AVZO-021 or ARTS-021) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.[1][2][3][4] It is under investigation for the treatment of various solid tumors, particularly those with cyclin E1 (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[1] Acquired resistance to targeted therapies is a major challenge in oncology. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for optimizing its clinical use, developing combination therapies, and identifying patient populations most likely to benefit.
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to investigate and characterize the mechanisms of acquired resistance to this compound in cancer cell lines. The protocol outlines methods for generating this compound-resistant cell lines, characterizing their phenotype, and elucidating the underlying molecular alterations.
Generation of this compound Resistant Cell Lines
The foundational step in studying drug resistance is the development of resistant cell line models. This is typically achieved through continuous exposure of sensitive parental cell lines to escalating concentrations of the drug.
Protocol 1: Generation of this compound Resistant Clones
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., a CCNE1-amplified ovarian cancer cell line or a CDK4/6 inhibitor-resistant HR+/HER2- breast cancer cell line).
-
Initial IC50 Determination: Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of this compound in the parental cell line (see Protocol 2).
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.
-
Once the cells recover and resume proliferation (typically after 2-4 weeks), subculture them and double the concentration of this compound.
-
Repeat this dose-escalation process incrementally until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones using limited dilution or single-cell sorting.
-
Expand these clones in the presence of high-concentration this compound to ensure a stable resistant phenotype.
-
-
Validation of Resistance: Confirm the resistance of the generated cell lines by performing a dose-response assay and comparing their IC50 values to the parental cell line. A significant shift in IC50 indicates acquired resistance.
Phenotypic Characterization of Resistant Cells
Once resistant cell lines are established, their phenotype should be characterized to understand the functional consequences of resistance.
Protocol 2: Cell Viability and Dose-Response Assay
-
Cell Seeding: Seed both parental (sensitive) and this compound-resistant cells into 96-well plates at a predetermined optimal density. Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the existing media from the wells and add media containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values for both parental and resistant cell lines using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) | Fold Resistance |
| OVCAR-3 (CCNE1-amp) | 15 | 210 | 255 | 14.0x - 17.0x |
| MCF-7 (CDK4/6i-Res) | 35 | 450 | 510 | 12.9x - 14.6x |
Protocol 3: Cell Cycle Analysis
As this compound targets a key cell cycle regulator, assessing its impact on cell cycle distribution is critical.
-
Cell Treatment: Treat parental and resistant cells with this compound at concentrations relevant to their respective IC50 values (e.g., 1x and 5x IC50) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Compare the cell cycle profiles of treated parental and resistant cells to untreated controls.
Table 2: Hypothetical Cell Cycle Distribution in Parental and Resistant Cells after this compound Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Parental OVCAR-3 | Vehicle | 55 | 30 | 15 |
| Parental OVCAR-3 | This compound (1x IC50) | 75 | 10 | 15 |
| Resistant OVCAR-3 | Vehicle | 58 | 28 | 14 |
| Resistant OVCAR-3 | This compound (1x Parental IC50) | 60 | 25 | 15 |
| Resistant OVCAR-3 | This compound (5x Parental IC50) | 62 | 23 | 15 |
Elucidation of Molecular Resistance Mechanisms
Investigating the molecular changes in resistant cells is key to identifying the specific mechanisms of resistance. Potential mechanisms include alterations in the drug target, activation of bypass signaling pathways, or changes in drug efflux.
Protocol 4: Western Blot Analysis for Protein Expression
-
Protein Extraction: Prepare whole-cell lysates from parental and resistant cell lines (both untreated and treated with this compound).
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in the CDK2 signaling pathway (e.g., CDK2, Cyclin E1, p21, p27, Rb, phospho-Rb) and potential bypass pathway proteins (e.g., CDK4, CDK6, Cyclin D1). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection & Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities to compare protein expression levels.
Protocol 5: Gene Expression Analysis (RT-qPCR or RNA-Seq)
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Analysis:
-
RT-qPCR: Perform quantitative PCR to measure the mRNA levels of specific genes of interest (e.g., CDK2, CCNE1, ABC transporter genes).
-
RNA-Seq: For a global, unbiased view of transcriptional changes, perform RNA sequencing to compare the transcriptomes of parental and resistant cells. This can reveal upregulation of unexpected bypass pathways or drug efflux pumps.
-
Protocol 6: Genomic Analysis (Sanger Sequencing or Next-Generation Sequencing)
-
DNA Extraction: Isolate genomic DNA from parental and resistant cell lines.
-
Sequencing:
-
Sanger Sequencing: Amplify the coding region of the CDK2 gene by PCR and sequence the product to identify potential point mutations in the drug-binding site.
-
Whole-Exome Sequencing (WES): For a broader analysis, perform WES to identify mutations or copy number variations (e.g., amplification of CCNE1 or other cyclins) across the entire exome that may contribute to resistance.
-
Visualizations
Caption: Simplified signaling pathway for G1-S cell cycle transition targeted by this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical framework for investigating molecular mechanisms of this compound resistance.
References
- 1. avenzotx.com [avenzotx.com]
- 2. Study of AVZO-021 in Patients With Advanced Solid Tumors [ctv.veeva.com]
- 3. Facebook [cancer.gov]
- 4. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
Troubleshooting & Optimization
YYA-021 not showing expected efficacy in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vitro efficacy results with YYA-021, a novel CD4-mimic HIV entry inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule CD4-mimic that acts as an HIV entry inhibitor. It competitively binds to the viral envelope glycoprotein (B1211001) gp120 at the CD4 binding site. This interaction prevents the initial attachment of the virus to the CD4 receptor on host T-cells, a critical first step in the HIV lifecycle. By blocking this binding, this compound effectively neutralizes the virus before it can enter and infect the host cell.
Q2: What are the expected in vitro efficacy outcomes for this compound?
A2: In vitro, this compound is expected to demonstrate potent inhibition of HIV-1 entry in cell-based assays. Efficacy is typically measured as the half-maximal inhibitory concentration (IC50), which should be in the nanomolar to low micromolar range depending on the specific HIV-1 strain and the cell line used. It has been shown to enhance the neutralization sensitivity of certain simian-human immunodeficiency virus (SHIV) strains.[1]
Q3: Is this compound effective against all HIV-1 strains?
A3: As a CD4-mimic, this compound targets a highly conserved binding site on gp120. However, variations in the gp120 envelope protein among different HIV-1 subtypes and strains can influence the binding affinity and, consequently, the inhibitory activity of this compound. It is recommended to test the efficacy of this compound against a panel of relevant HIV-1 isolates.
Q4: What are the key considerations for preparing this compound for in vitro assays?
A4: The solubility and stability of this compound in cell culture media are critical for obtaining accurate results. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). For detailed information on solubility and stability, please refer to the specific product datasheet.
II. Troubleshooting Guide: this compound Not Showing Expected Efficacy In Vitro
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.
Problem 1: High IC50 Value or Low Potency
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the storage conditions of the compound. |
| Suboptimal Assay Conditions | 1. Cell Density: Ensure a consistent and optimal cell density is used for each experiment. Over-confluent or sparse cell cultures can affect viral infection and compound efficacy. 2. Virus Titer: Use a consistent and appropriate multiplicity of infection (MOI). A high viral input may require a higher concentration of the inhibitor for effective neutralization. 3. Incubation Times: Optimize the incubation times for compound pre-incubation with the virus and for the virus-cell infection period. |
| Cell Line or Virus Strain Variability | 1. Confirm the susceptibility of the specific HIV-1 strain and T-cell line to CD4-mimetic inhibitors. 2. Test this compound against a reference HIV-1 strain with known sensitivity to entry inhibitors. |
| Solubility Issues | 1. Visually inspect the diluted this compound in the final assay medium for any precipitation. 2. Consider a brief sonication or vortexing of the intermediate dilutions to ensure complete dissolution. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents (e.g., virus, cells, compound dilutions) to be dispensed into replicate wells. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and temperature uniformity across the plate. |
| Inconsistent Cell Seeding | 1. Ensure cells are in a single-cell suspension before seeding. 2. Gently swirl the plate after seeding to ensure an even distribution of cells. |
| Assay Readout Fluctuations | 1. For luciferase-based assays, ensure complete cell lysis and proper mixing of the luciferase substrate. 2. Read the plate promptly after adding the substrate, as the signal can decay over time. |
Problem 3: No Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | 1. Double-check all calculations for stock solution and serial dilutions. 2. Prepare a fresh dilution series from a new stock aliquot. |
| Inactive Compound | 1. Verify the identity and purity of the this compound sample. 2. If possible, test a new batch of the compound. |
| Assay Failure | 1. Include a positive control inhibitor with a known mechanism of action (e.g., another HIV entry inhibitor or a reverse transcriptase inhibitor) to validate the assay. 2. Review the entire experimental protocol for any deviations. |
| Resistant Virus Strain | 1. If using a laboratory-adapted strain, ensure it has not developed resistance to entry inhibitors. 2. If possible, sequence the gp120 gene of the virus to check for mutations in the CD4 binding site. |
III. Data Presentation: Expected In Vitro Efficacy of this compound
The following table provides an example of expected IC50 values for this compound against different HIV-1 strains. Please note that these are representative values for a potent HIV entry inhibitor and may not reflect the exact performance of this compound due to the limited publicly available data. Researchers should establish their own baseline data.
| HIV-1 Strain | Cell Line | Assay Type | Example IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| HIV-1 NL4-3 | TZM-bl | Luciferase Reporter Assay | 50 | > 100 | > 2000 |
| HIV-1 BaL | TZM-bl | Luciferase Reporter Assay | 75 | > 100 | > 1333 |
| SHIV-AD8 | TZM-bl | Luciferase Reporter Assay | 120 | > 100 | > 833 |
| Primary Isolate A | PBMCs | p24 Antigen ELISA | 250 | > 100 | > 400 |
| Primary Isolate B | PBMCs | p24 Antigen ELISA | 400 | > 100 | > 250 |
IV. Experimental Protocols
Detailed Methodology: Luciferase-Based HIV-1 Entry Inhibition Assay
This protocol describes a common method for evaluating the in vitro efficacy of this compound using Env-pseudotyped viruses and a luciferase reporter cell line (e.g., TZM-bl).
Materials:
-
This compound
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Env-pseudotyped HIV-1 virus stock (e.g., NL4-3, BaL)
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 100 µM to 0.1 nM). Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
-
Infection:
-
On the day of the experiment, carefully remove the medium from the TZM-bl cells.
-
In a separate plate, pre-incubate 50 µL of the diluted this compound (or vehicle control) with 50 µL of the Env-pseudotyped virus (at a predetermined optimal titer) for 1 hour at 37°C.
-
Transfer 100 µL of the virus-compound mixture to the wells containing the TZM-bl cells.
-
Include control wells with cells only (no virus) and cells with virus but no compound.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (0% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
V. Mandatory Visualizations
Signaling Pathway
Caption: HIV-1 Entry Pathway and this compound Mechanism of Action.
Experimental Workflow
Caption: Luciferase-Based HIV-1 Entry Inhibition Assay Workflow.
Troubleshooting Logic
References
Technical Support Center: YYA-021 Experimental Platform
Welcome to the technical support center for the YYA-021 experimental platform. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the setup and execution of experiments involving the this compound protein.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your research.
Q1: I am observing very low or no this compound protein expression after transfection. What are the possible causes?
A1: Low protein expression is a common issue that can stem from several factors:
-
Plasmid Integrity: Ensure the this compound expression plasmid has not been degraded. Verify its integrity by running a small amount on an agarose (B213101) gel.
-
Transfection Reagent: The transfection reagent may be old or stored improperly. Use a fresh, validated batch of reagent. Additionally, optimize the DNA-to-reagent ratio for your specific cell line.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and are at the optimal confluency (typically 70-90%) at the time of transfection.
-
Promoter Activity: The promoter driving this compound expression might not be optimal for your chosen cell line. Consider using a vector with a stronger or more appropriate promoter (e.g., CMV, EF1a).
-
Toxicity: Overexpression of this compound may be toxic to the cells. Try reducing the amount of plasmid DNA used for transfection or switching to an inducible expression system.
Q2: My kinase assay results show high background signal, making it difficult to interpret the data. How can I reduce the background?
A2: High background in a kinase assay can obscure your results. Consider the following troubleshooting steps:
-
ATP Concentration: The concentration of ATP may be too high, leading to non-specific phosphorylation. Perform an ATP titration to find the optimal concentration that balances signal and background.
-
Washing Steps: Inadequate washing can leave behind unbound detection antibodies or reagents. Increase the number and/or duration of wash steps as specified in the protocol.
-
Blocking: Insufficient blocking of the plate can lead to non-specific binding. Ensure your blocking buffer is fresh and that you are incubating for the recommended time.
-
Enzyme Purity: The recombinant this compound enzyme may have contaminating kinases. If possible, verify the purity of your enzyme preparation.
Q3: Western blot analysis for phosphorylated this compound (p-YYA-021) yields no detectable band, even though I know the protein is expressed. What should I do?
A3: Detecting phosphoproteins can be challenging. Here are several potential solutions:
-
Use of Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your cell lysis buffer. Without them, endogenous phosphatases will rapidly dephosphorylate your target protein.
-
Antibody Suitability: Confirm that your primary antibody is validated for Western Blotting and is specific to the correct phosphorylation site on this compound.
-
Protein Transfer: Phosphoproteins can sometimes transfer less efficiently to PVDF or nitrocellulose membranes. Verify a successful transfer by using a total protein stain like Ponceau S on the membrane before blocking.
-
Milk-Based Blocking Agents: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background and mask your signal. Use a non-protein-based blocking agent or Bovine Serum Albumin (BSA) instead.
Quantitative Data Interpretation
High variability in inhibitor dose-response assays is a frequent problem. The table below illustrates a typical dataset comparing expected results with a common issue of high standard deviation, which can compromise the reliability of the calculated IC50 value.
| Inhibitor Conc. (nM) | Expected % Inhibition | Observed % Inhibition (Good Data) | Observed % Inhibition (Problematic Data) |
| 0.1 | 2.5 | 3.1 ± 0.5 | 5.2 ± 4.1 |
| 1 | 15.0 | 14.8 ± 1.2 | 18.5 ± 9.8 |
| 10 | 48.0 | 49.2 ± 2.5 | 51.3 ± 15.6 |
| 100 | 85.0 | 84.5 ± 3.1 | 88.1 ± 12.3 |
| 1000 | 98.0 | 97.6 ± 1.5 | 95.4 ± 8.7 |
| Calculated IC50 | 10.5 nM | 10.8 nM | 11.5 nM (Unreliable) |
Table 1: Comparison of expected and observed results for a this compound inhibitor assay.
Experimental Protocols
Protocol 1: this compound In-Vitro Kinase Assay
This protocol describes a standard procedure for measuring the kinase activity of recombinant this compound.
-
Reagent Preparation: Prepare Kinase Assay Buffer, ATP solution (at 2X final concentration), and this compound substrate peptide solution.
-
Plate Coating: Coat a 96-well high-binding plate with the this compound substrate peptide overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 3% BSA in PBS for 1 hour at room temperature.
-
Kinase Reaction:
-
Add 25 µL of recombinant this compound enzyme (diluted in Kinase Assay Buffer) to each well.
-
Add 25 µL of test inhibitor dilutions or vehicle control.
-
Incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 2X ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add a primary antibody specific for the phosphorylated substrate and incubate for 1 hour.
-
Wash the plate 3 times.
-
Add an HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate 5 times.
-
Add TMB substrate and stop the reaction with 1M H2SO4.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visual Guides: Pathways and Workflows
This compound Signaling Pathway
Caption: Hypothetical signaling cascade involving the this compound kinase.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed this compound experiments.
Kinase Assay Experimental Workflow
Technical Support Center: Optimizing YYA-021 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YYA-021 for cell viability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule CD4 mimic that acts as an HIV entry inhibitor.[1][2][3] It competitively targets the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the CD4 receptor on host cells.[1][2] This blockage of gp120-CD4 binding is the crucial first step in viral entry, and thus this compound effectively halts HIV infection at an early stage. It is primarily used in research settings to study viral entry mechanisms and for the development of new HIV prevention or treatment strategies.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: The choice of assay depends on your specific cell type and experimental goals. Commonly used assays include:
-
Resazurin (B115843) (AlamarBlue)-based assays: These are fluorescent-based assays that measure the metabolic activity of viable cells. They are generally more sensitive than colorimetric assays like MTT.
-
MTT/XTT/MTS assays: These are colorimetric assays that also measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
ATP-based assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, which is an indicator of metabolically active cells.
For initial optimization, a resazurin-based assay is a good starting point due to its sensitivity, cost-effectiveness, and simple "add-mix-measure" protocol. However, it is always recommended to confirm key results with a second, mechanistically different assay to rule out compound interference.
Q3: What is a good starting concentration range for optimizing this compound in a cell viability assay?
A3: For a new compound like this compound, it is advisable to test a broad range of concentrations to determine its cytotoxic potential. A typical starting range for a small molecule inhibitor would be from 0.01 µM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) if the compound is cytotoxic, or the optimal non-toxic concentration for other experimental purposes.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time will depend on the cell type's doubling time and the specific research question. Typical incubation periods for cell viability assays are 24, 48, or 72 hours. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in control wells | - High cell density leading to overgrowth. - Contamination of media or reagents. - Intrinsic fluorescence/absorbance of the cell culture medium. | - Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of assay. - Use fresh, sterile reagents and media. - Include a "medium only" blank control to subtract background readings. |
| Inconsistent results between replicate wells | - Uneven cell distribution in the plate ("edge effects"). - Pipetting errors. - Incomplete dissolution of the compound. | - To minimize edge effects, avoid using the outer wells of the plate for experimental data and instead fill them with sterile PBS or media. - Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. - Ensure complete solubilization of this compound in the solvent (e.g., DMSO) before diluting in culture medium. |
| Low signal-to-noise ratio | - Suboptimal cell number. - Insufficient incubation time with the assay reagent. - Assay not sensitive enough for the cell number. | - Determine the optimal cell seeding density through a titration experiment. - Optimize the incubation time for the specific assay reagent (e.g., 1-4 hours for resazurin). - Consider using a more sensitive assay, such as an ATP-based luminescent assay. |
| Discrepancy between viability results and visual inspection of cells | - The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). - The compound may interfere with the assay chemistry (e.g., direct reduction of resazurin). | - Supplement the viability assay with a direct cell counting method or imaging to assess cell numbers. - Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions. |
| High cytotoxicity observed at all concentrations | - The concentration range tested is too high for the specific cell line. - Solvent (e.g., DMSO) toxicity. | - Test a lower range of concentrations (e.g., nanomolar range). - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle-only control. |
Experimental Protocols
Protocol: Optimizing this compound Concentration using a Resazurin-Based Cell Viability Assay
This protocol provides a framework for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled plates (for fluorescence assays)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring a single-cell suspension. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). b. Include the following controls:
- Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) as the highest this compound concentration.
- No-Treatment Control: Medium only.
- Medium Blank: Wells with medium but no cells to measure background fluorescence. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically. c. Measure fluorescence using a microplate reader (Ex: ~560 nm, Em: ~590 nm).
-
Data Analysis: a. Subtract the average fluorescence of the medium blank wells from all other readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration Range | 0.01 µM - 100 µM | A broad range is recommended for initial screening. |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | This should be optimized for each cell line to ensure exponential growth. |
| Incubation Time with this compound | 24, 48, or 72 hours | Dependent on cell doubling time and experimental goals. |
| Resazurin Incubation Time | 1 - 4 hours | Should be optimized to give a good signal-to-noise ratio without reagent toxicity. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be cytotoxic. |
Visual Guides
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Generalized mechanism of action for this compound as an HIV entry inhibitor.
References
troubleshooting YYA-021 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YYA-021. The information is tailored for scientists and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule CD4 mimic that functions as an HIV entry inhibitor.[1][2][3] It competitively binds to the viral envelope glycoprotein (B1211001) gp120 at the same site as the host cell's CD4 receptor.[4] This interaction blocks the attachment of the virus to CD4-positive cells, thereby preventing viral entry and subsequent infection.[4]
Q2: Is this compound reported to have significant off-target effects?
Preclinical studies and available literature describe this compound as having high specificity with minimal undesirable off-target effects and low cytotoxicity. However, as with any small molecule inhibitor, off-target activities can be concentration-dependent or cell-type specific. Researchers should include appropriate controls to monitor for potential unexpected effects in their experimental systems.
Q3: What are the recommended in vitro and in vivo concentrations for this compound?
Concentrations for in vitro assays will vary depending on the specific cell line and viral strain used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. In one study, 20 μM of this compound was used to demonstrate a synergistic neutralization effect with the anti-V3 loop mAb KD-247 in TZM-bl cells. For in vivo studies in rats and rhesus macaques, intravenous dosages of 14 mg/kg and 13.4 mg/kg have been documented, respectively.
Q4: How should I prepare and store this compound?
This compound is typically provided as a powder. For stock solutions, it is soluble in DMSO. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to three years and stock solutions at -80°C for up to one year.
Troubleshooting Guide
This guide addresses potential unexpected experimental outcomes when using this compound.
Issue 1: Higher than expected cytotoxicity observed in cell culture.
| Potential Cause | Recommended Action |
| Concentration too high | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) in your specific cell line. Start with a broad range of concentrations and narrow down to a non-toxic working concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecules. Test this compound on a panel of relevant cell lines if possible. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death and confound results. |
Issue 2: Inconsistent anti-HIV activity or lack of efficacy.
| Potential Cause | Recommended Action |
| Suboptimal concentration | Perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific viral strain and cell line. |
| Compound degradation | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Viral strain resistance | The sensitivity to this compound may vary between different HIV-1 strains. Confirm the expected sensitivity of the viral strain you are using. |
| Assay variability | Ensure consistent cell seeding density, virus input (multiplicity of infection - MOI), and incubation times. Include positive and negative controls in every experiment. |
Issue 3: Unexpected changes in cellular signaling pathways unrelated to HIV entry.
While this compound is reported to be specific, unexpected modulation of cellular pathways could occur, particularly at high concentrations.
| Potential Cause | Recommended Action |
| Secondary pharmacology | Investigate the possibility of this compound interacting with other cellular targets. Perform target validation experiments, such as using a different HIV entry inhibitor with a distinct mechanism of action, to see if the effect is reproducible. |
| Cellular stress response | High concentrations of any compound can induce cellular stress. Use lower, physiologically relevant concentrations of this compound. Assess markers of cellular stress (e.g., heat shock proteins) via western blot or qPCR. |
| Assay interference | Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run control experiments with this compound in the absence of cells or virus to check for assay artifacts. |
Experimental Protocols & Visualizations
Determining IC50 and CC50 of this compound
A crucial step in troubleshooting is to determine the half-maximal inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for your specific experimental setup.
Caption: Workflow for IC50 and CC50 Determination.
Mechanism of Action of this compound
The primary on-target effect of this compound is the inhibition of HIV entry.
References
YYA-021 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of YYA-021. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage and Stability Data
Proper storage is crucial for maintaining the quality and stability of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: this compound Solid Form Storage Recommendations
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4°C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-term | -20°C | Up to 3 years | For optimal stability, store in a tightly sealed container.[1][2] |
| Shipping | Ambient | A few weeks | The compound is stable for the duration of typical shipping and customs handling.[1] |
Table 2: this compound Solution Storage Recommendations
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| DMSO | -20°C | Up to 1 month | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the best practices for handling this compound from receipt to experimental use.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and storage of this compound.
Q1: I am having trouble dissolving this compound in DMSO.
A1:
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Use fresh, anhydrous DMSO: this compound's solubility in DMSO can be reduced by the presence of moisture.[2] Ensure you are using a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
Vortexing: Ensure the solution is adequately vortexed to aid dissolution.
-
Concentration: The reported solubility in DMSO is 0.01 mg/mL (0.03 mM).[2] Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.
Q2: My experimental results are inconsistent.
A2:
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Improper Storage: Verify that the solid this compound and any stock solutions have been stored at the recommended temperatures to prevent degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use vials.[2]
-
Age of Stock Solution: Do not use stock solutions that have been stored for longer than the recommended duration (1 month at -20°C or 1 year at -80°C in DMSO).[2]
Q3: I notice precipitation in my stock solution after thawing.
A3:
-
Solubility Limit: The compound may have precipitated out of solution during the freezing process. Before use, ensure the vial is brought to room temperature and vortexed thoroughly to redissolve the compound completely.
-
Solvent Evaporation: Check if the vial was sealed tightly. Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two to three years.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in fresh, anhydrous DMSO.[2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. You should aliquot your stock solution into single-use vials after preparation.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not publicly available, it is good laboratory practice to store chemical compounds, including this compound, protected from light.[1]
Q5: What is the shelf life of this compound in powder form?
A5: When stored properly at -20°C, this compound powder has a shelf life of at least three years.[2] Another source suggests a shelf life of over two years if stored correctly.[1]
References
Technical Support Center: Overcoming YYA-021 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to the novel anti-cancer agent YYA-021 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to EGFR inhibitors like this compound in cancer cell lines typically arises from several well-documented mechanisms:
-
Secondary Mutations: The development of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of this compound.
-
Bypass Pathway Activation: Upregulation or amplification of alternative signaling pathways can compensate for EGFR inhibition. A common example is the amplification of the MET receptor tyrosine kinase, which can activate the PI3K/Akt and MAPK pathways independently of EGFR.
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Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch from an epithelial to a mesenchymal state. This transition is often associated with reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors.
Troubleshooting Guide: Investigating this compound Resistance
If you are observing a decrease in the efficacy of this compound in your cell line, the following troubleshooting guide can help you pinpoint the underlying cause.
Issue 1: Gradual increase in IC50 value of this compound over time.
This is a classic sign of acquired resistance. The following steps will help you characterize the resistance mechanism.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying the mechanism of this compound resistance.
Table 1: Troubleshooting this compound Resistance
| Potential Cause | Key Experiment | Expected Result in Resistant Cells | Suggested Next Steps |
| Secondary EGFR Mutation | Sanger Sequencing of EGFR Exons 18-21 | Identification of a new mutation (e.g., T790M). | Treat with a next-generation EGFR inhibitor that is effective against the identified mutation. |
| MET Amplification | qRT-PCR for MET gene expression | Significant increase in MET mRNA levels compared to sensitive parent cells. | Co-treat with a MET inhibitor (e.g., Crizotinib). |
| EMT | Western Blot for EMT markers | Decreased E-cadherin expression and increased Vimentin expression. | Consider combination therapy with an agent that targets mesenchymal cells. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Expression Analysis
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-MET, anti-E-cadherin, anti-Vimentin, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Sanger Sequencing of EGFR Kinase Domain
-
Genomic DNA Extraction:
-
Extract genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Amplify EGFR exons 18-21 using specific primers.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results with the reference EGFR sequence to identify any mutations.
-
Signaling Pathways
Diagram: this compound Inhibition of EGFR Signaling
Caption: this compound inhibits EGFR, blocking downstream pro-survival pathways.
Diagram: MET Bypass Pathway in this compound Resistance
Caption: MET amplification bypasses this compound-mediated EGFR inhibition.
YYA-021 In Vivo Delivery Technical Support Center
A comprehensive resource for researchers, scientists, and drug development professionals on the effective delivery of the HIV entry inhibitor YYA-021 in animal models.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful in vivo studies with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule CD4-mimic that acts as an HIV entry inhibitor. It competitively binds to the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the CD4 receptor on host cells. This blockage of the gp120-CD4 binding is the critical first step in HIV infection, and by inhibiting it, this compound effectively prevents the virus from entering and infecting host cells.
Q2: Which animal models are suitable for in vivo studies with this compound?
A2: this compound has been successfully studied in both rat and rhesus macaque models. These models are well-established for pharmacokinetic and efficacy studies of anti-HIV compounds.
Q3: What is the recommended route of administration for this compound in animal models?
A3: The recommended route of administration for this compound in animal models is intravenous (IV) injection. This route ensures immediate and complete bioavailability, which is crucial for accurately assessing the compound's pharmacokinetic profile and efficacy.
Q4: How should this compound be formulated for intravenous injection?
A4: Due to its hydrophobic nature, this compound requires a specific formulation for intravenous administration. A commonly used vehicle consists of a mixture of solvents to ensure solubility and stability. A recommended formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation under sterile conditions.
II. Troubleshooting Guide: Intravenous Delivery of this compound
This guide addresses common issues that may be encountered during the intravenous administration of this compound in rodent models.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Visualizing Tail Vein | - Vasoconstriction due to stress or low temperature.- Dark pigmentation of the animal's tail. | - Warm the animal's tail using a heat lamp or warm water bath (38-40°C) for a few minutes to induce vasodilation.- Use a topical anesthetic or vasodilator on the tail to enhance vein visibility.- Transilluminate the tail with a fiber-optic light source. |
| Precipitation of this compound in Formulation | - Incorrect solvent ratios.- Temperature changes.- Improper mixing. | - Ensure the formulation components are of high purity and are mixed in the exact recommended ratios.- Prepare the formulation fresh before each use.- Gently warm the solution to aid in dissolution, but avoid overheating which could degrade the compound.- If precipitation persists, consider sonicating the solution for a short period. |
| Swelling or Hematoma at the Injection Site | - Perforation of the vein.- Injection into the subcutaneous tissue (extravasation). | - Immediately stop the injection if swelling occurs.- Withdraw the needle and apply gentle pressure to the site with sterile gauze to minimize bleeding and hematoma formation.- Do not re-inject at the same site. Move to a more proximal location on the tail vein for subsequent attempts.- For future injections, ensure the needle is fully inserted into the lumen of the vein before depressing the plunger. |
| Animal Distress During or After Injection | - Stress from handling and restraint.- Adverse reaction to the vehicle or compound. | - Handle animals calmly and acclimate them to the restraint procedure before the day of injection.- Administer the injection smoothly and at a controlled rate.- Monitor the animal closely after injection for any signs of distress, such as changes in breathing, lethargy, or agitation.- If an adverse reaction is suspected, consult with a veterinarian immediately. Consider reducing the concentration of DMSO in the vehicle for future experiments if vehicle toxicity is a concern. |
III. Data Presentation: Pharmacokinetics of this compound
| Parameter | Rat | Rhesus Macaque | Reference |
| Dose (mg/kg) | 14 | 13.4 | [1] |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | [1] |
| Half-life (t½) | Moderate | Moderate | [1] |
| Distribution | Wide Tissue Distribution | Wide Tissue Distribution | [1] |
Note: The term "moderate" for half-life and "wide" for tissue distribution are as described in the cited literature. For precise quantitative values (e.g., Cmax, AUC, and specific half-life in hours), researchers are encouraged to consult the primary literature or conduct dedicated pharmacokinetic studies.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
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Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
In a sterile microcentrifuge tube or vial, weigh the required amount of this compound powder.
-
Add the required volume of DMSO to dissolve the this compound powder completely. Vortex briefly if necessary.
-
In a separate sterile tube, prepare the vehicle by adding PEG300, Tween-80, and saline in a 40:5:45 volume ratio.
-
Slowly add the this compound/DMSO solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO in the formulation should be 10%.
-
Mix the final formulation thoroughly by gentle inversion to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation or particulates. If any are present, do not use.
-
Draw the required volume of the formulation into a sterile syringe for injection.
Protocol 2: Intravenous Administration of this compound in a Rat Model
Materials:
-
Rat (e.g., Sprague-Dawley, 200-250g)
-
Prepared this compound formulation
-
Restraining device for rats
-
Heat lamp or warming pad
-
Sterile gauze
-
27-30 gauge needle attached to a sterile syringe
Procedure:
-
Animal Preparation:
-
Acclimate the rat to handling and the restraining device for several days prior to the experiment.
-
On the day of injection, place the rat in the restraining device, ensuring it is secure but not overly constricted.
-
Warm the rat's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the area and improve visualization of the lateral tail veins.
-
-
Injection:
-
Hold the tail gently and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
A slight "pop" may be felt as the needle enters the vein, and a small amount of blood may flash back into the needle hub.
-
Slowly inject the this compound formulation. There should be no resistance during a successful intravenous injection.
-
If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Stop the injection, withdraw the needle, and apply pressure. Re-attempt the injection at a more proximal site on the same or opposite tail vein.
-
-
Post-Injection Care:
-
After the full dose is administered, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions for at least 30 minutes.
-
V. Mandatory Visualizations
Caption: Mechanism of action of this compound as an HIV entry inhibitor.
References
Technical Support Center: Interpreting Unexpected Results
This guide is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during experiments with YYA-021.
Section 1: this compound (HIV Entry Inhibitor)
This compound is a small-molecule CD4 mimic that competitively inhibits the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host cells, thereby preventing viral entry.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-HIV potency of this compound in our in vitro assays. What could be the cause?
A1: Several factors could contribute to lower than expected potency. Consider the following:
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your assay medium. Ensure the compound is fully dissolved and consider the use of fresh DMSO for stock solutions as moisture can reduce solubility.[2]
-
Viral Strain Variability: Different HIV-1 strains exhibit varying sensitivity to entry inhibitors. The potency of this compound can be influenced by the specific gp120 sequence of the viral strain used in your experiments.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, viral input, or incubation times, can affect the apparent potency of the inhibitor.
Q2: We are observing cytotoxicity at concentrations where we expect to see anti-HIV activity. Is this expected?
A2: this compound is reported to have low cytotoxicity in vitro.[1] If you are observing significant cell death, it could be due to:
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects. It is crucial to determine the therapeutic window by performing a dose-response curve for both antiviral activity and cytotoxicity.
-
Contamination: Contamination of the compound or cell culture with bacteria, fungi, or mycoplasma can lead to cytotoxicity.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound might be reaching toxic levels for your cells. Ensure the final solvent concentration is within a tolerable range for your cell line.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Variable IC50 values across experiments | Inconsistent viral stock titer or cell passage number. | Use a consistently prepared and titered viral stock. Maintain a consistent cell passage number for all experiments. |
| Complete loss of antiviral activity | Degradation of the compound. | Prepare fresh stock solutions of this compound. Store the compound as recommended by the supplier (e.g., -20°C for powder, -80°C for stock solutions in solvent).[2] |
| Inconsistent results in primary cell assays vs. cell lines | Differences in CD4 receptor density or coreceptor expression. | Characterize the expression levels of CD4, CCR5, and CXCR4 on the cell types being used. |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Neutralization Assay
-
Cell Preparation: Seed TZM-bl cells (or other appropriate target cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Virus-Inhibitor Incubation: Pre-incubate a known amount of HIV-1 virus with the serially diluted this compound for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the target cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Measure the extent of viral infection by quantifying reporter gene expression (e.g., luciferase or β-galactosidase).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Workflow Diagrams
References
YYA-021 quality control and purity assessment
Technical Support Center: YYA-021
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for confirming the identity of this compound?
A1: The primary method for confirming the identity of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique verifies the molecular weight of the compound, providing a high degree of confidence in its identity. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Q2: How should I assess the purity of my this compound sample?
A2: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector set at a wavelength where this compound has maximum absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity level of ≥98% is recommended for most cell-based assays.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions (up to one week), it is advisable to store them at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: My this compound is not dissolving properly. What should I do?
A4: this compound is soluble in DMSO at a concentration of up to 50 mM. If you are experiencing solubility issues, gentle warming to 37°C and vortexing may aid in dissolution. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it to the final concentration in the aqueous buffer.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or No Biological Activity Observed
If you are observing inconsistent or no biological activity with this compound, consider the following potential causes and troubleshooting steps.
Workflow for Troubleshooting Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected Peaks in HPLC Analysis
The presence of unexpected peaks during HPLC analysis can indicate degradation or contamination.
Quantitative Data: Purity Assessment of this compound Batches
| Batch ID | Purity by HPLC (%) | Retention Time (min) | Notes |
| This compound-001 | 99.2 | 5.4 | Freshly prepared |
| This compound-001 | 95.5 | 5.4 | After 3 freeze-thaw cycles |
| This compound-002 | 98.7 | 5.4 | Stored at -20°C for 6 months |
| This compound-002 | 92.1 | 5.4 | Stored at 4°C for 2 weeks |
Potential Causes and Solutions:
-
Degradation: this compound may degrade if not stored correctly. Ensure storage at -20°C and minimize freeze-thaw cycles. If degradation is suspected, a fresh batch should be used.
-
Contamination: Contamination can be introduced from solvents or lab equipment. Use high-purity solvents and ensure all equipment is thoroughly cleaned.
-
Solvent Impurities: Ensure the solvents used for HPLC are of high purity and are properly degassed.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines the methodology for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in 50:50 ACN:water.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total peak area.
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a method for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 reverse-phase column suitable for LC-MS
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 1 µg/mL in 50:50 ACN:water.
-
LC-MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation and elution of this compound.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the expected m/z of [M+H]⁺.
-
-
Data Analysis: Compare the observed m/z value with the calculated molecular weight of this compound.
Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of the hypothetical kinase, Kinase-X, which is a key component of the Pro-Survival Pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Validation & Comparative
A Comparative Analysis of YYA-021 (ARTS-021/AVZO-021) and Other Leading CDK2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational CDK2 inhibitor YYA-021 (also known as ARTS-021 and AVZO-021) against other notable CDK2 inhibitors in the field. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for evaluating these compounds in oncology research and development.
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective CDK2 inhibitor with promising preclinical anti-tumor activity, especially in cancers with Cyclin E1 (CCNE1) amplification.[2][3] This guide places this compound in the context of other well-characterized CDK2 inhibitors, both selective and multi-targeted, to aid in the assessment of its potential.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against a panel of other CDK2 inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, are compiled from various preclinical studies. It is important to note that direct comparisons may be nuanced due to variations in assay conditions between studies.
| Inhibitor | CDK2 IC50/Ki (nM) | CDK1 IC50/Ki (nM) | CDK4 IC50/Ki (nM) | CDK5 IC50/Ki (nM) | CDK6 IC50/Ki (nM) | CDK7 IC50/Ki (nM) | CDK9 IC50/Ki (nM) | Reference(s) |
| This compound (ARTS-021) | 1.4 | 942 | 477 | - | 1,237 | 2,834 | 7,440 | [2] |
| PF-06873600 | 1.5 (IC50) / 0.1 (Ki) | 36 | 13 (IC50) / 1.2 (Ki) | - | 31 (IC50) / 0.1 (Ki) | 1,823 | 2,735 | [2][4] |
| INCB123667 | Selective for CDK2 | Limited activity | Limited activity | - | Limited activity | Limited activity | Limited activity | [5] |
| BLU-222 | 2.6 (CDK2/E1) | 234 | 6,115 | - | 6,941 | 377 | - | [6][7] |
| Dinaciclib (B612106) | 1 | 3 | - | 1 | - | - | 4 | [8][9] |
| Milciclib | 45 (CDK2/A) / 363 (CDK2/E) | 398 | 160 | 265 | - | 150 | - | [10][11] |
| CYC065 (Fadraciclib) | 5 | - | - | 21 | - | >100-fold less potent | 26 | [12][13][14] |
| Inhibitor | Cellular CDK2 Activity (IC50, nM) | Cellular CDK1 Activity (IC50, nM) | Cellular CDK4/6 Activity (IC50, nM) | Reference(s) |
| This compound (ARTS-021) | 48 | 1700 | >6000 | [2] |
| PF-06873600 | 45 | 90 | 90 | [2] |
| INCB123667 | 570 (whole blood assay) | 5488 (whole blood assay) | - | [15] |
| BLU-222 | Potent pRb T821 inhibition | Spared pLamin S22 | Spared pRb S807/811 | [16] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of CDK2 inhibitors. Specific details may vary based on the cell lines and reagents used.
In Vitro Kinase Assay (e.g., ADP-Glo™ or Caliper Assay)
This assay quantifies the enzymatic activity of CDK2 and its inhibition by a test compound.
-
Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide derived from Retinoblastoma protein (Rb). Reconstitute the CDK2/Cyclin E enzyme complex in an appropriate kinase buffer. Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in the kinase buffer.[17][18]
-
Kinase Reaction: In a multi-well plate, combine the CDK2/Cyclin E enzyme, the substrate solution, and the diluted inhibitor. Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[17]
-
Detection:
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the kinase activity.[17]
-
For Caliper Assay: This microfluidics-based assay separates the phosphorylated substrate from the non-phosphorylated substrate based on charge differences, allowing for the quantification of kinase activity.[2]
-
-
Data Analysis: The signal is measured using a luminometer or the Caliper system. The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of CDK2 inhibitors on the growth and viability of cancer cell lines.
-
Cell Seeding: Culture cancer cells in a suitable medium and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and grow for 24 hours.[20][21]
-
Compound Treatment: Prepare a serial dilution of the CDK2 inhibitor in the cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO). Incubate the plates for a defined period (e.g., 72 hours).[20]
-
Measurement of Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[21][22]
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
-
Data Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[6][20]
Western Blotting for Retinoblastoma (Rb) Phosphorylation
This technique is used to confirm the mechanism of action of CDK2 inhibitors by assessing the phosphorylation status of its key substrate, Rb.[1]
-
Cell Treatment and Lysis: Plate cells and treat them with the CDK2 inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.[23]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Serine 807/811). Subsequently, probe with a primary antibody for total Rb and a loading control (e.g., β-actin or GAPDH).[23][24]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated Rb signal to the total Rb signal and the loading control to determine the relative change in Rb phosphorylation upon inhibitor treatment.[23]
Concluding Remarks
This compound (ARTS-021/AVZO-021) demonstrates high potency and selectivity for CDK2 in both biochemical and cellular assays, positioning it as a promising candidate for further development, particularly for tumors with CCNE1 amplification.[2][3] Its selectivity profile, especially the reduced activity against CDK1, may offer a favorable therapeutic window compared to less selective inhibitors. The data presented in this guide, alongside the outlined experimental protocols, provide a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other CDK2 inhibitors in the oncology landscape. As with all preclinical data, these findings warrant further investigation in more complex biological systems and ultimately in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. alloriontx.com [alloriontx.com]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. onclive.com [onclive.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. incytemi.com [incytemi.com]
- 16. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
YYA-021 Demonstrates Promising Efficacy in Patient-Derived Xenograft Models of Ovarian and Breast Cancer
For Immediate Release
[City, State] – [Date] – New preclinical data on YYA-021 (also known as ARTS-021 and AVZO-021), a selective cyclin-dependent kinase 2 (CDK2) inhibitor, reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of cancers with high unmet medical need, including CCNE1-amplified ovarian cancer and CDK4/6 inhibitor-resistant, estrogen receptor-positive (ER+) breast cancer. These findings, presented at recent major oncology conferences, position this compound as a promising therapeutic candidate for these difficult-to-treat patient populations.
This comparative guide provides an objective analysis of this compound's efficacy in PDX models against alternative therapeutic options, supported by available experimental data and detailed methodologies.
Executive Summary
This compound has shown potent, single-agent anti-tumor effects in CCNE1-amplified cancer models and synergistic activity when combined with CDK4/6 inhibitors in models of acquired resistance. The data suggests that this compound's targeted inhibition of CDK2 could be a key strategy to overcome known resistance mechanisms and provide a new therapeutic avenue for patients with limited treatment options.
Comparative Efficacy of this compound in Patient-Derived Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound's efficacy in PDX models of CCNE1-amplified ovarian cancer and CDK4/6 inhibitor-resistant ER+ breast cancer, compared to alternative treatments.
Table 1: Efficacy of this compound in CCNE1-Amplified Ovarian Cancer PDX Models
| Treatment Arm | PDX Model | Dosage | Tumor Growth Inhibition (TGI) (%) | Observations |
| This compound (ARTS-021) | OVCAR3 (CCNE1 amplified) | Not Specified | Tumor Stasis | Daily administration led to tumor stasis.[1][2] |
| Alternative: Dinaciclib | OVCAR3 (CCNE1 amplified) | Not Specified | Modest Tumor Growth Inhibition | Delayed tumor growth.[3][4] |
| Alternative: Olaparib | BRCA1/2 mutated OC-PDX | 100mg/kg | Sustained Response (T/C values 2-40%) | Effective in models with homozygous BRCA1/2 mutations.[5] |
T/C: Treatment/Control value, where a lower percentage indicates greater efficacy.
Table 2: Efficacy of this compound in CDK4/6 Inhibitor-Resistant ER+ Breast Cancer PDX Models
| Treatment Arm | PDX Model | Dosage | Tumor Growth Inhibition (TGI) (%) | Observations |
| This compound (AVZO-021) + Ribociclib | ST4316B (CDK4/6i-resistant) | Not Specified | Enhanced Anti-tumor Activity | This compound enhanced the activity of the CDK4/6 inhibitor.[6] |
| Alternative: Abemaciclib | Palbociclib-resistant PDX | Not Specified | Effective | Showed efficacy in models resistant to palbociclib.[1][5][7][8][9] |
| Alternative: Palbociclib | Palbociclib-resistant ST1799/PBR | 75 mg/kg | Resistant (T/C = 80%) | High dose showed some response, but lower doses were ineffective.[9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
CDK2 and Cyclin E1 Signaling in Cancer
Caption: Simplified signaling pathway of the G1-S cell cycle transition and the role of this compound.
Experimental Workflow for PDX Efficacy Studies
Caption: General experimental workflow for establishing and evaluating drug efficacy in PDX models.
Detailed Experimental Protocols
The following are representative protocols for establishing and conducting efficacy studies in ovarian and breast cancer patient-derived xenograft models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following IRB-approved protocols.[6] The tissue is transported in a sterile medium on ice.
-
Implantation: The tumor tissue is fragmented into small pieces (2-3 mm³).[11] Immunodeficient mice (e.g., NOD/SCID or NSG) are anesthetized, and the tumor fragments are implanted either subcutaneously in the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer, intraperitoneally or under the renal capsule for ovarian cancer).[6][12][13] For ER+ breast cancer models, an estradiol (B170435) pellet may be implanted to support tumor growth.[14]
-
Tumor Growth and Passaging: Tumor growth is monitored regularly by caliper measurements. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[11]
In Vivo Efficacy Studies
-
Study Groups: Tumor-bearing mice are randomized into treatment and control groups (typically n=5-10 mice per group).
-
Treatment Administration: Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³). This compound is administered orally, typically once or twice daily.[2] Comparator agents are administered according to their established protocols. The vehicle used for the drug formulation is administered to the control group.
-
Monitoring and Endpoints: Tumor volume and mouse body weight are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
The preclinical data from patient-derived xenograft models strongly support the potential of this compound as an effective therapeutic agent for CCNE1-amplified ovarian cancer and CDK4/6 inhibitor-resistant ER+ breast cancer. The observed single-agent efficacy and synergistic effects in combination therapies highlight its promise in addressing significant unmet needs in oncology. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefits.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. | BioWorld [bioworld.com]
- 3. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Abemaciclib Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: YYA-021 (AVZO-021) vs. Palbociclib in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical activity of the selective CDK2 inhibitor YYA-021 (more accurately known as AVZO-021) and the established CDK4/6 inhibitor, palbociclib (B1678290), in breast cancer models. The emergence of resistance to CDK4/6 inhibitors has spurred the development of novel therapeutic strategies, with selective CDK2 inhibition showing significant promise, particularly in tumors with aberrant Cyclin E1 (CCNE1) activity.
Mechanism of Action: A Tale of Two Kinases
Palbociclib, a first-in-class CDK4/6 inhibitor, has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] Its primary mechanism involves binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] This action prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the G1-S phase transition and inducing cell cycle arrest.
In contrast, AVZO-021 is a potent and highly selective inhibitor of CDK2. CDK2, in complex with cyclin E, also plays a crucial role in the G1-S transition and is a key driver of cell cycle progression. A significant mechanism of acquired resistance to CDK4/6 inhibitors is the amplification or overexpression of cyclin E, which leads to CDK2 hyperactivation. This allows cancer cells to bypass the CDK4/6-mediated G1 checkpoint. By selectively targeting CDK2, AVZO-021 offers a therapeutic strategy to overcome this resistance. Preclinical studies have shown that AVZO-021 exhibits nanomolar potency against CDK2 with high selectivity over other CDKs, including CDK1, which is a key driver of toxicity.
Preclinical Performance: Head-to-Head Insights
While direct head-to-head studies of AVZO-021 versus palbociclib are emerging, the available preclinical data from studies on selective CDK2 inhibitors in the context of palbociclib resistance provides valuable comparative insights.
In Vitro Efficacy
Preclinical studies consistently demonstrate that breast cancer cell lines with acquired resistance to palbociclib, often characterized by elevated cyclin E levels, exhibit increased sensitivity to selective CDK2 inhibitors.
| Parameter | Palbociclib | Selective CDK2 Inhibitors (e.g., AVZO-021, BLU-222) |
| Cell Line Models | HR+/HER2- breast cancer cell lines (e.g., MCF7, T47D) | Palbociclib-resistant HR+/HER2- breast cancer cell lines (e.g., MCF7-PR, T47D-PR); CCNE1-amplified cell lines (e.g., OVCAR3) |
| Effect on Cell Viability | Potent inhibition of proliferation in sensitive cell lines. | Significant inhibition of proliferation in palbociclib-resistant and CCNE1-amplified cell lines. |
| Effect on Cell Cycle | G1 cell cycle arrest in sensitive cells. | G1 or G2/M arrest and induction of apoptosis in resistant cells, particularly in combination with palbociclib. |
| Combination Synergy | N/A (as single agent in this context) | Strong synergistic effect in inhibiting proliferation and inducing apoptosis when combined with palbociclib in palbociclib-resistant cells. |
In Vivo Efficacy
Xenograft models derived from palbociclib-resistant tumors or those with high cyclin E expression have been instrumental in demonstrating the in vivo potential of CDK2 inhibitors.
| Parameter | Palbociclib | Selective CDK2 Inhibitors (e.g., AVZO-021, BLU-222) |
| Xenograft Models | Patient-derived xenografts (PDX) from HR+ breast cancers. | Palbociclib-resistant PDX models; CCNE1-amplified xenograft models. |
| Tumor Growth Inhibition | Effective in sensitive models, but reduced efficacy in resistant models. | As a single agent, demonstrates anti-tumor activity in CCNE1-amplified models. In combination with palbociclib, shows significant tumor regression and prolonged survival in palbociclib-resistant PDX models. |
Signaling Pathway Overview
The distinct and complementary mechanisms of palbociclib and AVZO-021 are best visualized through their respective signaling pathways.
Caption: Simplified signaling pathway of CDK4/6 and CDK2 in cell cycle progression and points of inhibition by palbociclib and AVZO-021.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the preclinical efficacy of CDK inhibitors in breast cancer models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF7, T47D, and their palbociclib-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of AVZO-021, palbociclib, or a combination of both for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical cell viability (MTT) assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture breast cancer cells and treat with AVZO-021, palbociclib, or combination for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., palbociclib-resistant MCF7) or implant patient-derived tumor fragments into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, AVZO-021, palbociclib, combination). Administer the drugs orally or via another appropriate route for a defined period.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess toxicity.
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Workflow for an in vivo breast cancer xenograft study.
Conclusion
The preclinical data strongly suggests that the selective CDK2 inhibitor, AVZO-021, holds significant promise as a therapeutic agent for breast cancer, particularly in the context of acquired resistance to CDK4/6 inhibitors like palbociclib. Its distinct mechanism of action, targeting a key resistance pathway, provides a clear rationale for its continued development, both as a monotherapy for CCNE1-amplified tumors and in combination with CDK4/6 inhibitors to overcome resistance and potentially enhance therapeutic efficacy. Further clinical investigation is warranted to translate these preclinical findings into benefits for patients with advanced breast cancer.
References
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity profiles of two well-characterized tyrosine kinase inhibitors, Imatinib and Dasatinib, offering insights into their on- and off-target activities. The information herein is supported by quantitative experimental data and detailed methodologies for key kinase profiling assays.
The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge in developing truly specific inhibitors. Off-target effects, resulting from a lack of selectivity, can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a thorough characterization of a compound's cross-reactivity is a critical step in the drug discovery and development process.
This guide uses Imatinib, a first-generation inhibitor, and Dasatinib, a second-generation inhibitor, as examples to illustrate the differences in kinase selectivity profiles. Imatinib is known for its relatively selective inhibition of BCR-ABL, c-KIT, and PDGF-R kinases.[1][2] In contrast, Dasatinib is a multi-targeted inhibitor with potent activity against a broader range of kinases, including the Src family kinases in addition to BCR-ABL.[1][2]
Quantitative Comparison of Kinase Inhibition
The selectivity of kinase inhibitors is often quantified by determining their dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) against a large panel of kinases. Lower Kd or IC50 values indicate higher binding affinity or inhibitory potency, respectively. The following table summarizes the dissociation constants (Kd) for Imatinib and Dasatinib against a selection of clinically relevant kinases, as determined by kinome-wide binding assays.
| Kinase Target | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Primary Cellular Function |
| Primary Targets | |||
| ABL1 | 25 | 0.6 | Cell differentiation, division, adhesion, and stress response |
| KIT | 100 | 1.2 | Cell survival, proliferation, and differentiation |
| PDGFRα | 100 | 28 | Cell proliferation, differentiation, and migration |
| PDGFRβ | 100 | 1.1 | Cell proliferation, differentiation, and migration |
| Key Off-Targets | |||
| SRC | >10,000 | 0.8 | Cell growth, division, migration, and survival |
| LCK | >10,000 | 1.1 | T-cell signaling and development |
| YES1 | >10,000 | 0.6 | Cell growth and differentiation |
| FYN | >10,000 | 0.6 | Synaptic plasticity and cell adhesion |
| DDR1 | 3,800 | 3.2 | Cell adhesion, proliferation, and matrix remodeling |
| NQO2 | 1,900 | >10,000 | Detoxification and antioxidant defense |
| Note: Data is compiled from various publicly available sources and is intended for comparative purposes. Actual values may vary between different studies and assay conditions. |
Experimental Protocols for Kinase Selectivity Profiling
Accurate assessment of kinase inhibitor cross-reactivity relies on robust and standardized experimental methods. Two widely used platforms for large-scale kinase profiling are the KINOMEscan™ competition binding assay and the LanthaScreen™ Eu Kinase Binding Assay.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of over 480 kinases. The assay is ATP-independent, which allows for the determination of true binding affinities (Kd).
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Protocol:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control (no test compound) is also included.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution and Quantification: The kinase bound to the affinity resin is eluted, and the associated DNA tag is quantified by qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are used to calculate the percentage of kinase remaining bound at each compound concentration. For Kd determination, the data is fitted to a sigmoidal dose-response curve.
Caption: KINOMEscan™ experimental workflow.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to kinases in a high-throughput format.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to a kinase that is recognized by a europium (Eu)-labeled anti-tag antibody. When the tracer and the antibody are both bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Perform serial dilutions of the test compound in 100% DMSO. Subsequently, create 3X intermediate dilutions in 1X Kinase Buffer.
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer. The optimal tracer concentration is typically close to its Kd for the target kinase.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X test compound dilution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Read the plate using a TR-FRET-capable plate reader. Excite the europium donor at approximately 340 nm and measure the emission at both 615 nm (europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: LanthaScreen™ assay signaling pathway.
Conclusion
The comprehensive profiling of kinase inhibitor cross-reactivity is a cornerstone of modern drug discovery. As demonstrated by the comparison of Imatinib and Dasatinib, even inhibitors targeting the same primary oncogene can have vastly different selectivity profiles, which in turn influences their clinical application and potential side effects. The use of robust and high-throughput screening platforms like KINOMEscan™ and LanthaScreen™ provides researchers with the critical data needed to make informed decisions in the development of the next generation of selective and effective kinase inhibitors.
References
A Comparative Analysis of Dinaciclib and ARTS-021: A Guide for Researchers
An Objective Comparison of a Pan-CDK Inhibitor and a Selective CDK2 Inhibitor for Cancer Research and Drug Development
Introduction
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors represent a pivotal class of targeted agents. This guide provides a comparative analysis of two significant CDK inhibitors: dinaciclib (B612106), a potent pan-CDK inhibitor, and ARTS-021 (also known as AVZO-021), a selective CDK2 inhibitor. While the initial topic of interest included YYA-021, our investigation revealed that this compound is an HIV entry inhibitor and not a kinase inhibitor[1][2][3][4]. Therefore, to provide a relevant and valuable comparison for oncology researchers, we have substituted this compound with ARTS-021, a compound with a more pertinent mechanism of action for a comparative analysis against dinaciclib.
Dinaciclib (SCH 727965) is a powerful small molecule inhibitor of multiple CDKs, primarily targeting CDK1, CDK2, CDK5, and CDK9[5][6]. Its broad-spectrum activity disrupts cell cycle progression and transcription, leading to apoptosis in various cancer cells[5][6]. ARTS-021 is a highly selective, orally bioavailable small molecule inhibitor of CDK2[7][8][9]. Its targeted approach is aimed at overcoming resistance to CDK4/6 inhibitors and treating cancers with specific genetic alterations, such as CCNE1 amplification[8][9]. This guide will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate these compounds.
Mechanism of Action: A Tale of Two Inhibition Profiles
Dinaciclib's therapeutic potential stems from its ability to simultaneously block multiple CDKs. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins like Mcl-1[5][6].
dot
Caption: Dinaciclib's multi-targeted inhibition of CDKs.
In contrast, ARTS-021 exhibits high selectivity for CDK2. This specificity is crucial for treating cancers that have developed resistance to CDK4/6 inhibitors, often through the upregulation of Cyclin E1 (CCNE1), a key activator of CDK2[8][9]. By selectively inhibiting CDK2, ARTS-021 can re-engage cell cycle control and induce cell death in these resistant tumors.
dot
Caption: ARTS-021's selective inhibition of CDK2.
Quantitative Data Presentation
The following tables summarize the in vitro potency of dinaciclib and ARTS-021 against various CDKs and in cellular proliferation assays.
Table 1: Biochemical IC50 Values against Cyclin-Dependent Kinases (nM)
| Inhibitor | CDK1 | CDK2 | CDK5 | CDK9 | Reference |
| Dinaciclib | 3 | 1 | 1 | 4 | [5] |
| ARTS-021 | 942 | 1.4 | - | 7,440 | [9] |
Table 2: Cellular IC50 Values in Cancer Cell Lines (nM)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dinaciclib | A2780 | Ovarian Cancer | 4 | [5] |
| Ca9-22 | Oral Squamous Cell Carcinoma | ~12.5-25 | [10] | |
| OECM-1 | Oral Squamous Cell Carcinoma | ~25 | [10] | |
| HSC-3 | Oral Squamous Cell Carcinoma | ~25 | [10] | |
| ARTS-021 | OVCAR3 (CCNE1 amp) | Ovarian Cancer | <10 | [9] |
| SNU-601 (CCNE1 amp) | Gastric Cancer | <10 | [9] | |
| A2780 (CCNE1 WT) | Ovarian Cancer | >1000 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol for Dinaciclib: Recombinant cyclin/CDK holoenzymes are diluted in a kinase reaction buffer. The substrate (e.g., a biotinylated peptide derived from histone H1) and dinaciclib are added. The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP). After incubation, the reaction is stopped, and the incorporation of phosphate (B84403) into the substrate is measured using a scintillation counter or other detection methods[11].
Protocol for ARTS-021: A Caliper-based microfluidic assay is used. The CDK2/Cyclin E1 complex is incubated with ARTS-021 at various concentrations in the presence of ATP. The assay measures the conversion of a fluorescent peptide substrate to its phosphorylated product[9].
dot
Caption: Generalized workflow for a kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight[5][10].
-
Treatment: Treat the cells with a range of concentrations of dinaciclib or ARTS-021 for a specified period (e.g., 72 hours)[5][10].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells[5][10].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[5][10].
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[5][10].
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value[5][10].
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular effects of the inhibitors.
Protocol:
-
Cell Lysis: Treat cells with dinaciclib or ARTS-021, then lyse the cells to extract proteins[6][12].
-
Protein Quantification: Determine the protein concentration of each lysate[6][12].
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[6][12].
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose)[6][12].
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Rb, Cyclin B1, Mcl-1) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies[6][12].
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system[6][12].
dot
Caption: Standard workflow for Western blot analysis.
Comparative Summary and Future Directions
Dinaciclib and ARTS-021 represent two distinct strategies for targeting the cell cycle in cancer. Dinaciclib's broad-spectrum inhibition offers the potential for efficacy in a wide range of tumor types. However, this may also be associated with a higher risk of off-target effects and toxicity. In contrast, ARTS-021's high selectivity for CDK2 provides a more targeted approach, particularly for cancers with defined molecular vulnerabilities like CCNE1 amplification or those that have acquired resistance to CDK4/6 inhibitors.
The choice between a pan-CDK inhibitor and a selective CDK2 inhibitor will depend on the specific cancer type, its genetic background, and the therapeutic context. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and optimal applications of both dinaciclib and ARTS-021, both as monotherapies and in combination with other anti-cancer agents. This comparative guide provides a foundational understanding for researchers to design and interpret experiments aimed at advancing the development of these promising cancer therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alloriontx.com [alloriontx.com]
- 8. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 9. alloriontx.com [alloriontx.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Independent Validation of YYA-021: A Comparative Analysis of Small-Molecule CD4 Mimics as HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for YYA-021, a small-molecule CD4 mimic and HIV-1 entry inhibitor, with other relevant alternatives in the same class. The information is based on published scientific literature, and this document aims to facilitate an independent validation of this compound's performance characteristics.
Executive Summary
This compound is a novel compound identified as a competitive inhibitor of the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1][2] Preclinical data from a key 2013 study by Hashimoto et al. in Bioorganic & Medicinal Chemistry detailed its pharmacokinetic profile in animal models. While this foundational data exists, independent, third-party validation of these specific findings in peer-reviewed literature remains to be published. This guide summarizes the available data for this compound and compares it with two other well-documented small-molecule CD4 mimics: NBD-556 and BNM-III-170.
Mechanism of Action: Small-Molecule CD4 Mimics
This compound and its counterparts function by binding to a conserved pocket on the HIV-1 gp120 protein, the Phe43 cavity, thereby mimicking the binding of the natural CD4 receptor. This competitive inhibition prevents the initial attachment of the virus to the host T-cell, a critical first step in the HIV-1 lifecycle. By blocking this interaction, these molecules effectively neutralize the virus before it can enter and infect the cell.
Comparative Pharmacokinetic and In Vitro Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that these data are from different studies and direct, head-to-head comparisons under identical experimental conditions are not yet available in the literature.
Table 1: Pharmacokinetic Parameters
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | Rat | 14 mg/kg | i.v. | Moderate half-life, wide tissue distribution. Plasma concentrations maintained at micromolar levels a few hours post-injection. | [3] |
| This compound | Rhesus Macaque | 13.4 mg/kg | i.v. | Moderate half-life, wide tissue distribution, and relatively high distribution volumes. | [3] |
| BNM-III-170 | Rhesus Macaque | 3-36 mg/kg | s.c. | Well-tolerated with serum half-lives ranging from 3 to 6 hours. | [4] |
| NBD-556 | N/A | N/A | N/A | No in-vivo animal data available in the reviewed literature. |
Table 2: In Vitro Antiviral Activity
| Compound | HIV-1 Strain(s) | IC50 | Key Findings | Reference |
| This compound | SHIV (MNA isolate) | Not specified | Enhances neutralization sensitivity of SHIV. | |
| NBD-556 | HIV-1 Primary Isolates (Pt.1, Pt.3) | 3.6 µM and 11.8 µM | Inhibited two of the four primary isolates tested. | |
| BNM-III-170 | HIV-1 JRCSF | 50 µM | Sensitizes HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC). |
Experimental Protocols
Detailed experimental protocols are crucial for independent validation. The following summarizes the methodologies described in the primary literature.
Pharmacokinetic Analysis of this compound (Hashimoto et al., 2013)
-
Animal Models: The study utilized rats and rhesus macaques.
-
Administration: this compound was administered intravenously.
-
Data Collection: Blood samples were collected at various time points post-injection to determine the plasma concentration of this compound.
-
Analysis: The concentration-time data was used to calculate pharmacokinetic parameters such as half-life and volume of distribution.
A more detailed protocol from the full publication would be necessary for exact replication.
Discussion and Future Directions
The initial data on this compound from Hashimoto et al. (2013) presents it as a promising HIV-1 entry inhibitor. However, for a comprehensive and independent validation, several key areas require further investigation:
-
Independent Replication: The pharmacokinetic data for this compound needs to be replicated by an independent research group to validate the original findings.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy, toxicity, and pharmacokinetic profiles of this compound, BNM-III-170, and NBD-556 under identical conditions are necessary for a definitive assessment of their relative merits.
-
Broader Antiviral Spectrum: The antiviral activity of this compound should be tested against a wider panel of HIV-1 clinical isolates to determine its breadth of efficacy.
-
Clinical Trials: To date, no clinical trials for this compound have been registered. The progression of this compound into clinical development would be a critical step in evaluating its therapeutic potential in humans.
Researchers interested in this class of inhibitors are encouraged to consult the primary literature for more in-depth information and to consider the gaps in the current knowledge when designing future studies.
References
A Comparative Guide to the Efficacy of AVZO-021 in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AVZO-021 (also known as ARTS-021), a novel investigational agent, with established and emerging therapies for specific cancer histologies. As AVZO-021 is currently in early-stage clinical development, this comparison focuses on its preclinical performance and mechanism of action against current standards of care.
Executive Summary
AVZO-021 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Its primary therapeutic targets are hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, particularly in the context of resistance to CDK4/6 inhibitors, and other solid tumors characterized by Cyclin E1 (CCNE1) gene amplification.[2][3] This guide will compare AVZO-021 to current therapeutic options for these cancers, including CDK4/6 inhibitors and PARP inhibitors.
Mechanism of Action: Targeting the Cell Cycle
AVZO-021 selectively inhibits CDK2, an enzyme crucial for the G1 to S phase transition in the cell cycle.[4] In cancers with an overactive CDK2 pathway, often driven by CCNE1 amplification, AVZO-021 can induce cell cycle arrest and inhibit tumor growth.[4] This mechanism is distinct from but complementary to that of CDK4/6 inhibitors, which are a mainstay in the treatment of HR+/HER2- breast cancer.
Signaling Pathway of CDK2 and a Comparison with CDK4/6 Inhibitors
The diagram below illustrates the role of CDK2 in cell cycle progression and highlights the points of intervention for both CDK2 and CDK4/6 inhibitors.
Preclinical Efficacy of AVZO-021
Preclinical studies have demonstrated the potential of AVZO-021 in specific cancer models.
Efficacy in CCNE1-Amplified Cancer Models
CCNE1 amplification is a known driver of oncogenesis in several cancers, including certain types of ovarian, endometrial, and gastric cancers. Preclinical data shows that cancer cell lines with CCNE1 amplification are particularly sensitive to AVZO-021.[4] In xenograft models of CCNE1-amplified cancers, daily administration of AVZO-021 resulted in tumor stasis.[4]
Efficacy in HR+/HER2- Breast Cancer Models
A key area of investigation for AVZO-021 is in overcoming resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer.[1] Preclinical studies have shown that AVZO-021, both as a single agent and in combination with CDK4/6 inhibitors, is effective in in vivo xenograft models.[1]
Table 1: Summary of Preclinical Efficacy of AVZO-021
| Cancer Histology | Model Type | Key Findings | Reference |
| CCNE1-Amplified Solid Tumors | Cell Lines & Xenografts | Potent inhibition of cell growth in CCNE1-amplified lines. Tumor stasis in xenograft models. | [4] |
| HR+/HER2- Breast Cancer | Xenografts | Efficacy demonstrated as a single agent and in combination with CDK4/6 inhibitors. | [1] |
Comparison with Alternative Therapies
HR+/HER2- Breast Cancer
The current standard of care for first-line treatment of advanced HR+/HER2- breast cancer is a combination of endocrine therapy with a CDK4/6 inhibitor.[5]
Table 2: Comparison of AVZO-021 (Preclinical) with Approved CDK4/6 Inhibitors (Clinical Data)
| Drug | Target | Key Efficacy Data (in combination with endocrine therapy) | Common Grade 3/4 Adverse Events |
| AVZO-021 | CDK2 | Preclinical: Tumor stasis in xenograft models.[4] Clinical data pending. | Clinical data pending. |
| Palbociclib | CDK4/6 | PALOMA-2 (First-line): Median PFS of 24.8 months vs 14.5 months with letrozole (B1683767) alone.[6] | Neutropenia[6] |
| Ribociclib | CDK4/6 | MONALEESA-2 (First-line): Median PFS of 25.3 months vs 16.0 months with letrozole alone. NATALEE (Adjuvant): 3-year iDFS rate of 90.7% vs 87.6% with NSAI alone.[7] | Neutropenia, Hepatobiliary toxicity |
| Abemaciclib | CDK4/6 | MONARCH 3 (First-line): Median PFS not reached vs 14.7 months with NSAI alone.[8] MONARCH 2 (Second-line): Median OS of 46.7 months vs 37.3 months with fulvestrant (B1683766) alone.[9] | Diarrhea, Neutropenia[8][10] |
PFS: Progression-Free Survival; OS: Overall Survival; iDFS: invasive Disease-Free Survival; NSAI: Non-Steroidal Aromatase Inhibitor.
CCNE1-Amplified Cancers
There are currently no therapies specifically approved for the treatment of CCNE1-amplified cancers, representing a significant unmet medical need.[11] Several investigational agents are being explored.
Table 3: Comparison of AVZO-021 with Other Investigational Agents for CCNE1-Amplified Cancers
| Drug | Target | Development Phase | Key Efficacy Data |
| AVZO-021 | CDK2 | Phase 1/2 | Preclinical: Tumor stasis in CCNE1-amplified xenografts.[4] |
| Lunresertib (RP-6306) | PKMYT1 | Phase 1 | Monotherapy: Confirmed partial response in one patient.[11] Combination with Camonsertib: In endometrial cancer, ORR of 25.9%; In platinum-resistant ovarian cancer, ORR of 37.5%.[12] |
| Olaparib | PARP | Approved for other indications | While not specific to CCNE1 amplification, PARP inhibitors are used in ovarian cancer, a histology where CCNE1 amplification is common.[13][14][15][16][17] |
ORR: Objective Response Rate.
Experimental Protocols
AVZO-021 Preclinical Xenograft Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of AVZO-021 in a xenograft model.
Methodology for In Vivo Antitumor Activity Assessment:
-
Cell Lines: CCNE1-amplified human cancer cell lines are cultured under standard conditions.
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. AVZO-021 is administered orally, typically daily, at various dose levels. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.
Future Outlook and Clinical Development
AVZO-021 is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251) in patients with advanced solid tumors.[2] Preliminary safety and efficacy results from the Phase 1 portion of this study are anticipated to be presented at the San Antonio Breast Cancer Symposium in December 2025.[18] This will provide the first clinical data on the potential of AVZO-021 in its target patient populations.
Conclusion
AVZO-021, a selective CDK2 inhibitor, has demonstrated promising preclinical activity in CCNE1-amplified cancers and HR+/HER2- breast cancer models, particularly those with resistance to CDK4/6 inhibitors. Its distinct mechanism of action offers a potential new therapeutic strategy for these difficult-to-treat cancers. While direct comparisons with approved therapies are limited by the early stage of its clinical development, the forthcoming data from the ongoing Phase 1/2 trial will be crucial in determining its future role in the oncology treatment landscape.
References
- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. alloriontx.com [alloriontx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ispor.org [ispor.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. Adding CDK4/6 Inhibitor to Endocrine Therapy Improves Survival in Advanced Breast Cancer: New Standard of Care [jhoponline.com]
- 10. Abemaciclib for the Treatment of HR+HER2− Metastatic Breast Cancer: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.reparerx.com [ir.reparerx.com]
- 12. onclive.com [onclive.com]
- 13. Olaparib - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 16. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olaparib - NCI [cancer.gov]
- 18. avenzotx.com [avenzotx.com]
YYA-021: A Potent and Highly Selective CDK2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for drug development. This guide provides a detailed comparison of YYA-021 (also known as ARTS-021), a novel small molecule inhibitor, focusing on its remarkable specificity for CDK2 over the closely related CDK1. The data presented herein underscores the potential of this compound as a best-in-class therapeutic agent for tumors characterized by aberrant cell cycle progression, particularly those with Cyclin E1 (CCNE1) amplification.
Unprecedented Selectivity Profile of this compound
This compound has demonstrated exceptional potency and selectivity for CDK2 in preclinical studies.[1][2] An in vitro enzymatic assay revealed that this compound inhibits CDK2 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting significantly lower activity against other CDKs, most notably CDK1. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities, a common challenge with less specific CDK inhibitors.
A direct comparison of the IC50 values from a Caliper-based enzymatic assay highlights the superior selectivity of this compound for CDK2. The data, presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022, shows a greater than 600-fold selectivity for CDK2 over CDK1.[1][3]
| Target Kinase | This compound (ARTS-021) IC50 (nM) | Cyclin Partner |
| CDK2 | 1.4 | Cyclin E1 |
| CDK1 | 942 | Cyclin B1 |
| CDK4 | 477 | Cyclin D1 |
| CDK6 | 1,237 | Cyclin D3 |
| CDK7 | 2,834 | Cyclin H/MAT1 |
| CDK9 | 7,440 | Cyclin T1 |
Table 1: In vitro enzymatic activity of this compound against a panel of cyclin-dependent kinases. Data sourced from a poster presented at the AACR Annual Meeting 2022.[1][2]
This remarkable selectivity profile suggests that this compound can effectively target CDK2-dependent processes while sparing the essential functions of CDK1 in the cell cycle, potentially leading to a wider therapeutic window.
CDK1 and CDK2 Signaling Pathways
CDK1 and CDK2 are key regulators of the cell cycle, but they have distinct roles. CDK2, primarily in complex with Cyclin E, is crucial for the G1/S phase transition, initiating DNA replication. Later in the S phase, CDK2 associates with Cyclin A to continue promoting DNA synthesis. CDK1, complexed with Cyclin B, is the master regulator of the G2/M phase transition, driving the cell into mitosis. The high degree of homology between CDK1 and CDK2 has historically made the development of selective inhibitors challenging.
Experimental Protocols
The assessment of this compound's specificity involves both biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified kinases.
Objective: To determine the IC50 values of this compound for CDK1 and CDK2.
Principle: A Caliper-based microfluidic assay is a common method for high-throughput kinase screening. It measures the conversion of a substrate peptide to its phosphorylated form by the kinase. The amount of phosphorylated product is quantified, and the inhibition is calculated relative to a control without the inhibitor.
General Protocol:
-
Reagents:
-
Purified recombinant human CDK1/Cyclin B1 and CDK2/Cyclin E1 enzymes.
-
Fluorescently labeled peptide substrate (e.g., a derivative of a known CDK substrate like histone H1 or a synthetic peptide).
-
ATP at a concentration near the Km for each enzyme.
-
Assay buffer (containing buffer salts, MgCl2, and DTT).
-
This compound at various concentrations.
-
Stop solution.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Analyze the samples using a microfluidic chip-based instrument (e.g., Caliper LabChip) to separate and quantify the substrate and phosphorylated product.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for CDK2 Target Engagement
Cell-based assays are crucial to confirm that the inhibitor can effectively engage its target within a complex cellular environment.
Objective: To assess the inhibition of CDK2 activity in cancer cell lines by measuring the phosphorylation of a downstream substrate, such as the Retinoblastoma (Rb) protein.
Principle: Active CDK2 phosphorylates Rb at specific sites (e.g., Ser807/811). Inhibition of CDK2 by this compound will lead to a decrease in Rb phosphorylation, which can be detected by Western blotting using phospho-specific antibodies.
General Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line, particularly one with CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells), in appropriate media.[1]
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a housekeeping protein (e.g., GAPDH).
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb in treated versus untreated cells.
-
Conclusion
The preclinical data for this compound strongly supports its development as a highly selective and potent CDK2 inhibitor. Its exceptional specificity for CDK2 over CDK1, as demonstrated by in vitro enzymatic assays, represents a significant advancement in the field of CDK inhibitors. This selectivity is expected to translate into an improved safety profile and a wider therapeutic index in clinical settings. The ability of this compound to inhibit CDK2 activity in cancer cells, as evidenced by the reduction in Rb phosphorylation, further validates its potential as a targeted therapy for cancers with CCNE1 amplification and other CDK2-dependent malignancies.[1][4] Further clinical investigation of this compound is warranted to fully elucidate its therapeutic benefits.
References
- 1. alloriontx.com [alloriontx.com]
- 2. alloriontx.com [alloriontx.com]
- 3. Phase 1/2 study of ARTS-021, a potent, oral administrated, selective CDK2 inhibitor, in advanced or metastatic solid tumors. - ASCO [asco.org]
- 4. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
A Head-to-Head Comparison of YYA-021 and Other Investigational HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational HIV-1 entry inhibitor YYA-021 with other notable investigational and approved drugs targeting viral entry. The analysis is based on available preclinical and clinical data, focusing on mechanism of action, in vitro efficacy, and pharmacokinetic profiles.
Introduction to this compound and Competitor Compounds
This compound is an investigational small-molecule CD4 mimic designed to inhibit HIV-1 entry. It functions by competitively interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells. This guide compares this compound to other key HIV-1 entry inhibitors, including those with similar and distinct mechanisms of action:
-
BMS-378806: A small-molecule attachment inhibitor that also binds to gp120 to block the CD4 binding event.
-
Fostemsavir (prodrug) and Temsavir (active form): A first-in-class attachment inhibitor that binds to gp120, preventing the initial viral attachment to the CD4 receptor.
-
Ibalizumab: A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor, acting as a post-attachment inhibitor.
-
Cenicriviroc and Aplaviroc: CCR5 co-receptor antagonists that block the interaction between gp120 and the CCR5 co-receptor, a necessary step for the entry of R5-tropic HIV-1 strains.
Mechanism of Action
The primary mechanism of this compound and its small-molecule counterparts, BMS-378806 and Temsavir, involves direct interaction with the viral envelope protein gp120. In contrast, Ibalizumab targets the host cell's CD4 receptor, and the CCR5 antagonists block a host cell co-receptor.
Below is a signaling pathway diagram illustrating the different points of intervention for these HIV-1 entry inhibitors.
In Vitro Efficacy
The in vitro anti-HIV-1 activity of these compounds is typically assessed using cell-based assays, such as the TZM-bl reporter gene assay, which measures the inhibition of viral entry and replication. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are key metrics for comparing potency.
While specific, directly comparative IC50 data for this compound against a standardized panel of HIV-1 strains is not publicly available, the tables below summarize the reported in vitro activities of the competitor compounds against common laboratory-adapted and clinical isolate strains of HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity of Investigational Entry Inhibitors (IC50/EC50 in nM)
| Compound | HIV-1 Strain | IC50/EC50 (nM) | Reference |
| BMS-378806 | JR-FL | 1.5 | [1] |
| LAI | 2.7 | [1] | |
| SF-162 | 3.5 | [1] | |
| Subtype B (median) | 40 | [1] | |
| Temsavir | Subtype A (envelope) | 2.26 | [2] |
| Subtype B (envelope) | 0.34 | ||
| Subtype C (envelope) | 1.3 | ||
| LAI | 0.7 | ||
| Ibalizumab | HIV-2 (median) | 0.027 µg/mL | |
| Cenicriviroc | Not specified | 19.0 µM (SARS-CoV-2) | |
| Aplaviroc | Not specified | Subnanomolar range |
Pharmacokinetic Profiles
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Preclinical PK studies are often conducted in animal models such as rats and non-human primates (e.g., rhesus macaques) to predict human pharmacokinetics.
Table 2: Summary of Preclinical and Clinical Pharmacokinetic Parameters
| Compound | Species | Key PK Parameters | Reference |
| This compound | Rat, Rhesus Macaque | Moderate half-life, wide tissue distribution (specific values not available) | |
| BMS-378806 | Rat | Oral Bioavailability: 19-24%, t1/2 (IV): 0.3-1.2 h | |
| Dog | Oral Bioavailability: 77% | ||
| Monkey | Oral Bioavailability: 19-24%, t1/2 (IV): 0.3-1.2 h | ||
| Fostemsavir (Temsavir) | Human | t1/2: 11 h, Oral Bioavailability: 26.9% | |
| Ibalizumab | Human | t1/2: 3-3.5 days | |
| Cenicriviroc | Human | t1/2: ~30-40 hours | |
| Aplaviroc | Human | t1/2: ~3 hours |
Note: Detailed pharmacokinetic parameters for this compound in rats and rhesus macaques are not publicly available at this time.
Experimental Protocols
In Vitro HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is a standard method for quantifying the in vitro efficacy of anti-HIV-1 drugs.
Objective: To determine the concentration of an investigational drug required to inhibit HIV-1 entry and replication by 50% (IC50).
Methodology:
-
Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes, are cultured in appropriate media.
-
Compound Preparation: The investigational drug is serially diluted to a range of concentrations.
-
Incubation: The diluted drug is pre-incubated with a known amount of HIV-1 pseudovirus.
-
Infection: The drug-virus mixture is added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and replication.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic properties of an investigational drug in a rat model.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life following intravenous and oral administration.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Catheterization: For intravenous studies, catheters may be implanted in the jugular vein for dosing and blood sampling.
-
Dosing:
-
Intravenous (IV): The drug is administered as a bolus injection through the catheter.
-
Oral (PO): The drug is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters using non-compartmental analysis.
Summary and Future Directions
This compound represents a promising investigational agent in the class of small-molecule CD4 mimics for HIV-1 entry inhibition. Its mechanism of action, while similar to other gp120-targeting compounds like BMS-378806 and Temsavir, offers a potential alternative to existing antiretroviral therapies.
A comprehensive head-to-head comparison is currently limited by the lack of publicly available, detailed quantitative data for this compound. Future publication of in vitro efficacy data against a broad panel of HIV-1 subtypes and detailed pharmacokinetic data from preclinical studies will be essential for a more definitive assessment of its potential.
For the competitor compounds, the available data suggests a range of potencies and pharmacokinetic profiles. Temsavir, the active form of the approved drug Fostemsavir, demonstrates potent, sub-nanomolar to low nanomolar activity against various HIV-1 subtypes. BMS-378806 also shows potent nanomolar activity. The monoclonal antibody Ibalizumab offers the advantage of a long half-life, allowing for less frequent dosing. The CCR5 antagonists, Cenicriviroc and Aplaviroc, are limited to activity against R5-tropic viruses.
Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to other HIV-1 entry inhibitors.
References
Safety Operating Guide
Prudent Disposal of YYA-021: A Guide for Laboratory Professionals
This guide outlines the essential step-by-step procedures for the proper disposal of YYA-021, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Identification and Assessment
Before initiating any disposal procedures, it is crucial to assess the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) with disposal information was not identified, the compound's nature as a bioactive small molecule necessitates a cautious approach.
Key Principles:
-
Assume this compound is a hazardous substance.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
-
Review all available information on this compound for any known toxicological or reactivity data.
II. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound waste to minimize the risk of exposure.
| PPE Component | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
III. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected at the point of generation and kept separate from incompatible materials.
Waste Streams:
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, lined container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Incompatible Materials to Avoid Mixing with this compound Waste:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Other Reactive Chemicals
Always consult your institution's chemical compatibility chart.
IV. Waste Container Management
The integrity and proper labeling of waste containers are crucial for safe storage and disposal.
Container Requirements:
-
Compatibility: Containers must be made of a material compatible with this compound and any solvents used (e.g., glass or polyethylene).
-
Condition: Use containers that are in good condition, with no cracks or leaks.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. A hazardous waste tag provided by your EHS department should be completed and attached.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.
V. Storage of this compound Waste
Generated waste must be stored in a designated and properly managed area within the laboratory.
Satellite Accumulation Area (SAA):
-
The SAA should be located at or near the point of waste generation.
-
It must be under the control of the laboratory personnel.
-
Secondary containment (e.g., a spill tray) should be used for liquid waste containers.
-
The total volume of hazardous waste in the SAA should not exceed the limits set by your institution and regulatory bodies.
VI. Disposal Procedure Workflow
The following workflow provides a logical sequence for the proper disposal of this compound.
VII. Prohibited Disposal Methods
Under no circumstances should this compound waste be disposed of via the following methods:
-
Drain Disposal: Do not pour liquid this compound waste down the sink. This can contaminate waterways and damage plumbing infrastructure.
-
Regular Trash: Solid waste contaminated with this compound should not be placed in the regular municipal trash.
-
Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a means of disposal.
VIII. Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
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Clean: Clean the affected area according to your laboratory's standard operating procedures for chemical spills.
-
Dispose: All materials used to clean the spill should be collected and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
IX. Final Disposal
The final step in the disposal process is the transfer of the collected waste to the appropriate authorities for disposal.
-
Contact EHS: When your waste container is full, or before it exceeds the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Disclaimer: The information provided in this document is based on general best practices for laboratory chemical waste disposal. It is not a substitute for institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols for chemical waste disposal.
Navigating the Safe Handling of YYA-021: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of YYA-021, a small-molecule CD4-mimic HIV entry inhibitor.
Core Safety and Logistical Information
This compound is identified as a CD4-mimic that competitively inhibits the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor.[1][2][3] Its intended use is for in vitro and in vivo research applications.[1][3]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 144217-65-2[1][3][4][5] |
| Molecular Formula | C18H27N3O2[1][3][4][5] |
| Molecular Weight | 317.43[1][3][4][5] |
| Known Hazards | Specific hazards are not detailed in the available literature. Standard precautions for handling new chemical entities should be observed. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A laboratory coat or gown should be worn to protect the skin and clothing.
-
Respiratory Protection: While not explicitly stated, if there is a risk of aerosolization or if handling the compound as a powder, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The specific disposal method will depend on local and institutional regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal procedures. Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated using an appropriate solvent or cleaning agent.
By adhering to these guidelines, researchers can mitigate potential risks and maintain a safe working environment when handling this compound. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
